(-)-Chlorpheniramine maleate
Descripción
Propiedades
IUPAC Name |
(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBAKFASWICGISY-HFNHQGOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60904611 | |
| Record name | (-)-Chlorpheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-76-3, 113-92-8 | |
| Record name | (-)-Chlorpheniramine maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-Chlorpheniramine maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023095763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorpheniramine maleate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (-)-Chlorpheniramine maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60904611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORPHENIRAMINE MALEATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5T8587JTSU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: Mechanism of Action of (-)-Chlorpheniramine Maleate on Histamine H1 Receptors
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine (B86927) is a first-generation alkylamine antihistamine widely utilized for symptomatic relief of allergic conditions. It is commercially available as a racemic mixture, containing equal parts of the dextrorotatory enantiomer, (+)-dexchlorpheniramine, and the levorotatory enantiomer, (-)-levchlorpheniramine. Pharmacological studies have established that the antihistaminergic activity resides almost exclusively in the (+)-dexchlorpheniramine enantiomer.[1] This guide provides an in-depth technical analysis of the mechanism of action of chlorpheniramine at the histamine (B1213489) H1 receptor (H1R), with a specific focus on clarifying the distinct roles and affinities of its stereoisomers.
Core Mechanism of Action: Inverse Agonism
The histamine H1 receptor, a G-protein coupled receptor (GPCR), can exist in an equilibrium between an inactive conformation (R) and an active conformation (R). The active R state is capable of initiating intracellular signaling even in the absence of an agonist, a phenomenon known as constitutive activity.[2][3]
While initially classified as a neutral antagonist, chlorpheniramine is now understood to function as an inverse agonist .[1][4] Unlike a neutral antagonist that only blocks agonist binding, an inverse agonist preferentially binds to the inactive (R) state of the H1 receptor. This binding stabilizes the inactive conformation, shifting the equilibrium away from the active (R*) state and thereby reducing the receptor's basal, constitutive activity.[5][6] This suppression of agonist-independent signaling is a key component of its therapeutic effect, particularly in down-regulating the expression of pro-inflammatory transcription factors like NF-κB.[7][8]
Receptor Binding Affinity and Stereoselectivity
The interaction between chlorpheniramine and the H1 receptor is highly stereoselective. The (+)-dexchlorpheniramine enantiomer demonstrates a significantly higher binding affinity for the H1 receptor compared to the (-)-levchlorpheniramine enantiomer. This difference in affinity is the primary reason dexchlorpheniramine (B1670334) is considered the active eutomer. Both enantiomers exhibit very low affinity for muscarinic acetylcholine (B1216132) receptors, though this weak anticholinergic activity can contribute to side effects like dry mouth, especially at higher doses.[1][9]
Quantitative Binding Affinity Data
The following table summarizes the dissociation constants (Ki and Kd) for the enantiomers of chlorpheniramine at the human histamine H1 receptor and muscarinic acetylcholine receptors. Lower Ki/Kd values indicate higher binding affinity.
| Compound | Receptor | Ki / Kd (nM) | Tissue/System | Reference |
| (+)-Dexchlorpheniramine | Histamine H1 | 2.67 - 4.81 | Human cloned H1 receptor | [1][10] |
| (-)-Levchlorpheniramine | Histamine H1 | 211 - 361 | Human cloned H1 receptor | [1] |
| (+)-Dexchlorpheniramine | Muscarinic Acetylcholine | 1,300 | Human brain tissue | [1] |
| (-)-Levchlorpheniramine | Muscarinic Acetylcholine | ~40,000 - 50,000 (40-50 µM) | Rat brain tissue | [1] |
H1 Receptor Signaling Pathways
The H1 receptor is coupled to the Gq/G11 family of G-proteins.[7] Agonist (e.g., histamine) binding to the H1 receptor activates this G-protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to various cellular responses, including smooth muscle contraction and the activation of pro-inflammatory transcription factors.[7][11][12]
Chlorpheniramine, by stabilizing the inactive state of the H1R, prevents this signaling cascade from being initiated by histamine and reduces the basal signaling level maintained by the receptor's constitutive activity.
Modulation of the NF-κB Pathway
A significant anti-inflammatory effect of chlorpheniramine is its ability to suppress the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] The H1 receptor exhibits constitutive activity that promotes the expression and activation of NF-κB.[7] By acting as an inverse agonist, chlorpheniramine not only blocks histamine-induced NF-κB activation but also reduces the basal, receptor-mediated NF-κB activity.[8][13] This leads to a decrease in the transcription of various pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules, contributing to its overall anti-allergic and anti-inflammatory profile.[8][14]
References
- 1. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 2. Constitutive activity of the histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Systemic Administration of the Histamine H1 Receptor Antagonist/Inverse Agonist Chlorpheniramine to Pregnant Rats Impairs the Development of Nigro-Striatal Dopaminergic Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activity of the histamine H(1) receptor reveals inverse agonism of histamine H(1) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 8. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are H1 receptor agonists and how do they work? [synapse.patsnap.com]
- 13. Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activator protein-1 activities via H1-receptor-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Synthesis of (-)-Chlorpheniramine Maleate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enantioselective synthesis of (-)-chlorpheniramine (B1198158) maleate (B1232345), the therapeutically active enantiomer of the first-generation antihistamine. Chlorpheniramine (B86927) is a potent histamine (B1213489) H1 receptor antagonist widely used for the relief of symptoms associated with allergic conditions. The pharmacological activity resides primarily in the (S)-enantiomer, also known as dexchlorpheniramine, which exhibits a significantly higher affinity for the H1 receptor compared to its (R)-enantiomer. This document details the prevalent synthetic strategies, including the synthesis of the racemic precursor, chiral resolution techniques, and asymmetric synthesis methodologies.
Synthesis of Racemic Chlorpheniramine
The common industrial synthesis of chlorpheniramine involves a multi-step process commencing with the preparation of key intermediates. A frequently employed route involves the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride.
Synthesis of 2-(p-chlorobenzyl)pyridine
A common precursor, 2-(p-chlorobenzyl)pyridine, can be synthesized via a Friedel-Crafts-type reaction between 2-picoline (2-methylpyridine) and p-chlorobenzyl chloride, or by other methods starting from 2-pyridinecarboxaldehyde (B72084) or 2-cyanopyridine. Another patented method involves the reaction of 2-pyridine formyl chloride hydrochloride with chlorobenzene (B131634) in the presence of aluminum trichloride (B1173362) to yield 1-(4-chlorophenyl)-1-(2-pyridyl) ketone, which is subsequently reduced to 2-(p-chlorobenzyl)pyridine using hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol (Wolff-Kishner reduction).[1]
Alkylation to form Racemic Chlorpheniramine
The core structure of chlorpheniramine is constructed by the alkylation of 2-(p-chlorobenzyl)pyridine with 2-dimethylaminoethyl chloride. This reaction is typically carried out in the presence of a strong base, such as sodium amide, in an inert solvent like toluene (B28343).[2]
Experimental Protocol: Synthesis of Racemic Chlorpheniramine [2]
-
Materials:
-
2-(p-chlorobenzyl)pyridine
-
2-dimethylaminoethyl chloride
-
Sodium amide (NaNH₂)
-
Dry Toluene
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), add dry toluene.
-
Carefully add sodium amide to the toluene with stirring.
-
A solution of 2-(p-chlorobenzyl)pyridine in dry toluene is added dropwise to the sodium amide suspension.
-
The mixture is stirred, and then a solution of 2-dimethylaminoethyl chloride in dry toluene is added dropwise.
-
The reaction mixture is heated to reflux and maintained at this temperature until the reaction is complete (monitored by TLC or GC).
-
After completion, the mixture is cooled to room temperature and the reaction is quenched by the slow addition of water.
-
The organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude racemic chlorpheniramine.
-
The crude product can be purified by vacuum distillation or column chromatography.
-
Enantioselective Approaches to (-)-Chlorpheniramine
Two primary strategies are employed for the production of enantiomerically pure (-)-chlorpheniramine: chiral resolution of the racemate and asymmetric synthesis.
Chiral Resolution of Racemic Chlorpheniramine
Chiral resolution is a widely used method for separating enantiomers. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. Another common technique is preparative chiral chromatography.
A documented method for the resolution of racemic chlorpheniramine involves the use of a chiral resolving agent such as D-phenylsuccinic acid.[2] The two enantiomers of the chlorpheniramine base react with the chiral acid to form a pair of diastereomeric salts which have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Chiral Resolution using D-Phenylsuccinic Acid [2]
-
Materials:
-
Racemic chlorpheniramine base
-
D-phenylsuccinic acid
-
Ethanol or Methanol
-
Sodium hydroxide solution
-
Diethyl ether or Ethyl acetate (B1210297)
-
-
Procedure:
-
Salt Formation: Dissolve the racemic chlorpheniramine base in a suitable solvent, such as ethanol. In a separate flask, dissolve an equimolar amount of D-phenylsuccinic acid in the same solvent, with gentle heating if necessary.
-
Crystallization: Slowly add the resolving agent solution to the racemic amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to liberate the free amine.
-
Extraction: Extract the liberated enantiomer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic extract with water, dry it over an anhydrous salt, and evaporate the solvent to obtain the enantiomerically enriched (-)-chlorpheniramine. The enantiomeric purity should be determined using a chiral analytical technique.
-
Preparative chiral HPLC is a powerful technique for the direct separation of enantiomers. This method utilizes a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation.
A patented method describes the use of preparative HPLC with a C18 column and a mobile phase containing sulfobutyl ether-beta-cyclodextrin as a chiral selector to resolve chlorpheniramine enantiomers.[3][4]
Table 1: Quantitative Data for Chiral HPLC Resolution [5]
| Parameter | Value |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) |
| Mobile Phase | n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Detection | 258 nm |
| Resolution (Rs) | 3.80 |
| Separation Factor (α) | 1.24 |
| Retention Time S-(+)-CLP | 9.63 ± 0.05 min |
| Retention Time R-(-)-CLP | 11.36 ± 0.08 min |
| LOD S-(+)-CLP | 0.29 µg/mL |
| LOQ S-(+)-CLP | 0.88 µg/mL |
| LOD R-(-)-CLP | 0.44 µg/mL |
| LOQ R-(-)-CLP | 1.31 µg/mL |
Asymmetric Synthesis
Asymmetric synthesis aims to directly produce the desired enantiomer, avoiding the need for resolution of a racemic mixture. Research has demonstrated the feasibility of a rhodium-catalyzed asymmetric conjugate addition for the synthesis of dexchlorpheniramine.[6] This approach can lead to high yields and excellent enantioselectivity.
Formation of (-)-Chlorpheniramine Maleate
The final step in the synthesis is the formation of the maleate salt, which improves the stability and solubility of the drug.
Experimental Protocol: Formation of this compound [2][7]
-
Materials:
-
Enantiomerically pure (-)-chlorpheniramine free base
-
Maleic acid
-
Ethyl acetate or Ethanol
-
-
Procedure:
-
Dissolve the purified (-)-chlorpheniramine free base in a suitable solvent, such as ethyl acetate.
-
Add a stoichiometric amount of maleic acid dissolved in the same solvent to the chlorpheniramine solution with stirring.
-
The this compound salt will precipitate out of the solution. The mixture can be cooled to enhance crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Synthesis of Racemic Chlorpheniramine.
Caption: Chiral Resolution Workflow.
Caption: Formation of the Maleate Salt.
Conclusion
The enantioselective synthesis of this compound is a critical process in the pharmaceutical industry to provide a drug with improved therapeutic efficacy and a better safety profile compared to the racemic mixture. Both chiral resolution of the racemate and, more recently, asymmetric synthesis routes offer viable pathways to obtain the desired enantiomer. The choice of a specific synthetic strategy will depend on factors such as cost-effectiveness, scalability, and the desired level of enantiomeric purity. This guide provides a foundational understanding of the key chemical transformations and experimental considerations for the synthesis of this important antihistamine. Further research into more efficient and greener asymmetric catalytic methods will continue to be an area of active investigation.
References
- 1. CN101967120A - Preparation method of 2-p-chlorobenzyl pyridine - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN106045901A - Chiral resolution method for chlorpheniramine and compound paracetamol and amantadine hydrochloride preparation - Google Patents [patents.google.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Procedure for preparation of chlorpheniramine maleate | Filo [askfilo.com]
Core Mechanism of Action: Inverse Agonism at the Histamine H1 Receptor
An In-Depth Technical Guide to the In Vitro Pharmacological Profile of Dexchlorpheniramine (B1670334)
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the in vitro pharmacological properties of dexchlorpheniramine. As the pharmacologically active S-enantiomer of chlorpheniramine, dexchlorpheniramine is a first-generation antihistamine with well-characterized activities that are crucial for preclinical and research applications.[1][2] This document details its mechanism of action, receptor binding profile, and functional activities, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways.
Dexchlorpheniramine exerts its primary therapeutic effect by targeting the histamine (B1213489) H1 receptor, a G-protein coupled receptor (GPCR).[1][3] Unlike a neutral antagonist that merely blocks agonist binding, dexchlorpheniramine functions as a potent inverse agonist.[1][4] This means it not only competitively inhibits the binding of histamine but also significantly reduces the basal, constitutive activity of the H1 receptor by stabilizing it in an inactive conformational state.[1][5]
The H1 receptor canonically signals through the Gq/11 protein pathway.[1][6] Upon activation by histamine, the Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1] This signaling cascade culminates in the activation of the transcription factor NF-κB, which promotes the expression of pro-inflammatory cytokines and adhesion molecules, mediating the classical allergic response.[1][7] Dexchlorpheniramine effectively blocks this entire pathway.[7]
Caption: Dexchlorpheniramine inhibits the histamine H1 receptor signaling pathway.
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data for dexchlorpheniramine from in vitro studies.
Table 1: Receptor Binding Affinities
| Target | Species/Tissue | Value Type | Value | Reference(s) |
| Histamine H1 Receptor | Human (cloned) | Kᵢ (nM) | 2.67 - 4.81 | [4] |
| Human brain tissue | Kₑ (nM) | 15 | [4] | |
| Muscarinic Acetylcholine Receptor | Rat brain tissue | Kᵢ (µM) | 20 - 30 | [4][8] |
| Human brain tissue | Kₑ (nM) | 1,300 | [4] | |
| Serotonin Transporter (SERT) | Not Specified | Kₑ (nM) | 15.2 | [4] |
| Norepinephrine Transporter (NET) | Not Specified | Kₑ (nM) | 1,440 | [4] |
| Dopamine Transporter (DAT) | Not Specified | Kₑ (nM) | 1,060 | [4] |
Table 2: Functional In Vitro Activity
| Assay | Model System | Value Type | Value | Reference(s) |
| Anticholinergic Activity | Human nasal mucosa explants (inhibition of methacholine-induced secretion) | ED₅₀ (µM) | 4.63* | [9] |
*Value is for the racemic mixture, chlorpheniramine.
Experimental Protocols
Detailed methodologies are essential for the replication and interpretation of in vitro findings.
H1 Receptor Binding Assay (Radioligand Displacement)
This assay quantifies the affinity of dexchlorpheniramine for the H1 receptor by measuring its ability to displace a radiolabeled ligand.
-
Principle: This is a competitive binding assay where unlabeled dexchlorpheniramine competes with a radiolabeled H1 receptor antagonist (e.g., [³H]mepyramine) for binding to membranes prepared from cells expressing the human H1 receptor.[1] The amount of radioligand displaced is proportional to the affinity of the test compound.[1]
-
Methodology:
-
Membrane Preparation: Homogenize cells expressing the human H1 receptor (e.g., HEK293 or CHO cells) in a suitable buffer and centrifuge to isolate cell membranes.[1][10]
-
Incubation: Incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of dexchlorpheniramine.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand. Wash filters with ice-cold buffer to minimize non-specific binding.[1]
-
Quantification: Measure radioactivity on the filters using a liquid scintillation counter.[1]
-
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of dexchlorpheniramine to generate a sigmoidal curve. The IC₅₀ (the concentration that inhibits 50% of specific binding) is determined via non-linear regression.[10] The inhibition constant (Kᵢ) is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[10]
Caption: Standard workflow for a radioligand receptor binding assay.
Functional Antagonism Assay (Calcium Mobilization)
This assay measures the ability of dexchlorpheniramine to inhibit the H1 receptor-mediated intracellular calcium increase triggered by histamine.
-
Principle: Cells expressing the H1 receptor are loaded with a fluorescent Ca²⁺ indicator. Histamine stimulation activates the Gq/11 pathway, leading to a measurable increase in intracellular Ca²⁺. Dexchlorpheniramine's potency is determined by its ability to inhibit this response.[1]
-
Methodology:
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human H1 receptor in microplates.
-
Dye Loading: Load cells with a fluorescent calcium-sensitive dye (e.g., Fluo-4 AM).
-
Compound Addition: Add varying concentrations of dexchlorpheniramine to the wells and incubate.
-
Stimulation & Measurement: Add a fixed concentration of histamine and immediately measure the fluorescence intensity over time using a plate reader.
-
-
Data Analysis: The increase in fluorescence corresponds to the increase in intracellular Ca²⁺.[1] Determine the peak response for each concentration of dexchlorpheniramine. Plot the percentage of inhibition of the maximal histamine response against the logarithm of the dexchlorpheniramine concentration. Use non-linear regression to determine the IC₅₀ value.[1]
In Vitro Anti-Inflammatory Assay (NF-κB Activation)
This assay assesses dexchlorpheniramine's ability to suppress the activation of the key pro-inflammatory transcription factor, NF-κB.
-
Principle: Dexchlorpheniramine's inverse agonism at the H1 receptor is expected to inhibit downstream NF-κB activation, a key anti-inflammatory mechanism.[11]
-
Methodology:
-
Cell Culture and Treatment: Culture suitable cells (e.g., keratinocytes, epithelial cells) and pre-treat with dexchlorpheniramine.[11]
-
Stimulation: Stimulate the cells with an inflammatory agent such as tumor necrosis factor-alpha (TNF-α) or histamine to activate the NF-κB pathway.[11]
-
Nuclear Extraction: Isolate nuclear proteins from the cells.[11]
-
Detection: Measure the amount of activated NF-κB in the nuclear extracts. This can be done via Western blotting for phosphorylated NF-κB subunits or using an ELISA-based assay that measures NF-κB DNA-binding activity.
-
-
Data Analysis: Quantify the reduction in NF-κB activation in dexchlorpheniramine-treated cells compared to the stimulated control.
Caption: Anti-inflammatory effect of dexchlorpheniramine via NF-κB inhibition.
Cytokine Release Assay
This protocol measures the effect of dexchlorpheniramine on the release of pro-inflammatory cytokines from relevant cell types.
-
Principle: This assay quantifies the ability of dexchlorpheniramine to inhibit the production and release of cytokines like IL-1β and TNF-α from immune or structural cells following an inflammatory stimulus.
-
Methodology:
-
Cell/Tissue Culture: Use primary cells like human peripheral blood mononuclear cells (PBMCs), dispersed nasal polyp cells, or cultured skin explants.[11][12][13]
-
Treatment: Pre-incubate the cells/tissues with various concentrations of dexchlorpheniramine.[11]
-
Stimulation: Induce inflammation with a relevant stimulus, such as anti-IgE for polyp cells or UVA radiation for skin explants.[11][13]
-
Sample Collection: Collect the culture medium at designated time points.[11]
-
Quantification: Measure the concentration of the target cytokine (e.g., IL-1β, TNF-α) in the medium using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[11]
-
-
Data Analysis: Compare cytokine concentrations in the supernatants of dexchlorpheniramine-treated samples to the stimulated control to determine the inhibitory effect.
References
- 1. benchchem.com [benchchem.com]
- 2. Dexchlorpheniramine | C16H19ClN2 | CID 33036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Unleashing the Power of dexchlorpheniramine maleate: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 5. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Dexchlorpheniramine H1-Antihistamine Action | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dexchlorpheniramine - Wikipedia [en.wikipedia.org]
- 9. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. scielo.br [scielo.br]
- 13. Effects of antihistamines on leukotriene and cytokine release from dispersed nasal polyp cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Absorption and Distribution of (-)-Chlorpheniramine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Chlorpheniramine (B1198158) maleate (B1232345), a first-generation alkylamine antihistamine, is widely utilized for the symptomatic relief of allergic conditions. A comprehensive understanding of its in vivo absorption, distribution, metabolism, and excretion (ADME) profile is paramount for effective drug development and clinical application. This technical guide provides an in-depth overview of the core pharmacokinetic properties of (-)-chlorpheniramine maleate, with a focus on its absorption and tissue distribution. Quantitative data from various in vivo studies are summarized, and detailed experimental protocols for key methodologies are presented. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a clear understanding of the underlying processes.
Introduction
Chlorpheniramine (B86927) acts as a potent histamine (B1213489) H1 receptor antagonist, competitively inhibiting the effects of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which governs the onset, intensity, and duration of its action. This document serves as a technical resource, consolidating critical data and methodologies related to the in vivo behavior of this compound.
In Vivo Absorption
Following oral administration, this compound is readily absorbed from the gastrointestinal tract. However, it undergoes significant first-pass metabolism in the gut wall and liver, resulting in moderate oral bioavailability, which is reported to be in the range of 25% to 50% in humans[1][2].
Pharmacokinetic Parameters of Absorption
The rate and extent of absorption are characterized by key pharmacokinetic parameters, which exhibit variability across species and formulations.
| Parameter | Human | Rabbit | Rat | Dog |
| Bioavailability (F%) | 25 - 50 (oral)[1][2] | - | - | 9.4 - 39.4 (oral, dose-dependent) |
| Peak Plasma Concentration (Cmax) | 5.7 ng/mL (4 mg single dose)[1] | - | - | - |
| Time to Peak Plasma Concentration (Tmax) | 2 - 4 hours (oral)[1] | - | - | - |
Table 1: Summary of Absorption Pharmacokinetic Parameters for this compound.
In Vivo Distribution
This compound exhibits extensive tissue distribution, a characteristic indicated by its large apparent volume of distribution (Vd). This widespread distribution is a key factor influencing its pharmacological action and potential side effects.
Volume of Distribution
The apparent volume of distribution of chlorpheniramine is significantly larger than the total body water, suggesting extensive binding to tissues.
| Species | Volume of Distribution (Vd) |
| Human | 6 - 12 L/kg |
| Rabbit | 10.8 L/kg (steady state)[3] |
| Dog | 525% of body weight |
Table 2: Apparent Volume of Distribution (Vd) of Chlorpheniramine in Various Species.
Tissue Distribution Studies
Quantitative studies have been conducted to determine the concentration of this compound in various tissues following administration. These studies reveal a preferential accumulation in certain organs.
A study in rabbits demonstrated rapid and extensive uptake of chlorpheniramine by various organs following intravenous injection. The concentrations in the lung, kidneys, and brain were found to be 160-, 80-, and 31-fold higher, respectively, than the plasma level[3].
Tissue Distribution of Chlorpheniramine in Rabbits
| Tissue | Concentration Relative to Plasma |
|---|---|
| Lung | 160x[3] |
| Kidneys | 80x[3] |
| Brain | 31x[3] |
Data from intravenous bolus injection study.
Table 3: Relative Tissue Concentrations of Chlorpheniramine in Rabbits.
A study in male F344 rats using radiolabeled chlorpheniramine maleate provided detailed insights into the percentage of the administered dose found in various tissues over time.
| Tissue | 15 minutes | 1 hour | 4 hours | 1 day | 9 days |
| Liver | 13.9% | 7.9% | 4.2% | 0.8% | < 0.1% |
| Lung | 2.5% | 1.3% | 0.6% | 0.1% | < 0.1% |
| Kidney | 2.1% | 1.2% | 0.6% | 0.1% | < 0.1% |
| Small Intestine | 6.8% | 3.5% | 1.2% | 0.1% | < 0.1% |
| Large Intestine | 0.8% | 1.8% | 2.1% | 0.3% | < 0.1% |
| Muscle | 17.8% | 20.1% | 15.8% | 4.1% | 0.3% |
| Skin | 6.9% | 8.2% | 7.9% | 2.9% | 0.4% |
| Fat | 0.5% | 1.0% | 1.3% | 0.8% | 0.2% |
| Brain | 0.3% | 0.2% | 0.1% | < 0.1% | < 0.1% |
| Percentage of total administered ¹⁴C-chlorpheniramine maleate. |
Table 4: Percentage of Administered Dose of ¹⁴C-Chlorpheniramine Maleate in Selected Tissues of Male F344 Rats Over Time Following Intravenous Administration.
Experimental Protocols
In Vivo Pharmacokinetic Study in Rabbits
This protocol is based on the methodology described for determining the pharmacokinetics and tissue distribution of chlorpheniramine in rabbits[3].
Experimental Workflow for Rabbit Pharmacokinetic Study
Caption: Workflow for in vivo pharmacokinetic study in rabbits.
-
Animal Model: Male New Zealand White rabbits.
-
Dosing: Intravenous bolus injection of a sterile solution of this compound.
-
Blood Sampling: Blood samples are collected from the central ear artery at various time points post-administration.
-
Sample Processing: Plasma is separated by centrifugation.
-
Analytical Method: Plasma and urine concentrations of chlorpheniramine and its demethylated metabolites are determined by High-Performance Liquid Chromatography (HPLC)[3].
-
Data Analysis: Plasma concentration-time data are fitted to a multi-exponential equation to determine pharmacokinetic parameters.
Tissue Distribution Study in Rats
This protocol is based on the methodology described in the National Toxicology Program (NTP) technical report on the toxicology and carcinogenesis studies of chlorpheniramine maleate[3].
Experimental Workflow for Rat Tissue Distribution Study
Caption: Workflow for in vivo tissue distribution study in rats.
-
Animal Model: Male F344/N rats.
-
Dosing: Administration of ¹⁴C-labeled this compound via gavage.
-
Tissue Collection: At predetermined time points, animals are euthanized, and various tissues (e.g., liver, kidney, lung, brain, muscle, fat, skin) are collected.
-
Sample Processing: Tissues are weighed and homogenized.
-
Analytical Method: The amount of radioactivity in each tissue is quantified using liquid scintillation counting.
-
Data Analysis: The percentage of the total administered radioactive dose in each organ is calculated.
Metabolism
(-)-Chlorpheniramine is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, with CYP2D6 being a key enzyme involved[4]. The major metabolic pathways are demethylation to form monodesmethylchlorpheniramine and didesmethylchlorpheniramine. These metabolites, along with the unchanged drug, are primarily excreted in the urine[4].
Metabolic Pathway of (-)-Chlorpheniramine
Caption: Primary metabolic pathway of (-)-chlorpheniramine.
Conclusion
This technical guide has provided a comprehensive overview of the in vivo absorption and distribution of this compound. The data presented in a structured format, along with detailed experimental protocols and visual diagrams, offer valuable insights for researchers, scientists, and drug development professionals. The extensive tissue distribution and significant first-pass metabolism are critical factors to consider in the design of novel drug delivery systems and in the optimization of therapeutic regimens for this widely used antihistamine. Further research focusing on stereospecific pharmacokinetics and tissue distribution would provide an even more nuanced understanding of its in vivo behavior.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Chiral Separation of Chlorpheniramine Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Chlorpheniramine (B86927) is a first-generation antihistamine widely used in the treatment of allergic conditions. It exists as a racemic mixture of two enantiomers: S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine. The pharmacological activity resides primarily in the S-(+)-enantiomer, which has a much higher affinity for the H1 histamine (B1213489) receptor, while the R-(-)-enantiomer is less active and may contribute to sedative side effects[1]. Therefore, the enantioselective analysis of chlorpheniramine is critical for quality control, ensuring the enantiomeric purity and therapeutic efficacy of pharmaceutical formulations. This document provides detailed protocols for the chiral separation of chlorpheniramine enantiomers using High-Performance Liquid Chromatography (HPLC).
Principle of Chiral Separation by HPLC The separation of enantiomers is achieved by creating a chiral environment in which the two enantiomers interact differently, leading to the formation of transient diastereomeric complexes with different energy levels. This differential interaction results in different retention times on the chromatographic column. Two primary strategies are employed in HPLC for this purpose:
-
Chiral Stationary Phase (CSP): A chiral selector is covalently bonded or coated onto the surface of the stationary phase (e.g., silica (B1680970) gel). The enantiomers in the mobile phase interact directly with the immobilized chiral selector as they pass through the column.
-
Chiral Mobile Phase Additive (CMPA): A chiral selector is dissolved in the mobile phase. This selector forms diastereomeric complexes with the enantiomers in the mobile phase, which are then separated on a standard achiral column (such as an ODS C18 column).
Caption: Logical relationship of the two main HPLC strategies for chiral separation.
Data Summary
The following table summarizes various validated HPLC methods for the chiral separation of chlorpheniramine enantiomers, providing a comparison of key chromatographic parameters.
| Parameter | Method 1: Chiral Stationary Phase (Amylose-Based) | Method 2: Chiral Stationary Phase (Cyclodextrin-Based) | Method 3: Chiral Mobile Phase Additive |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm)[2] | CYCLOBOND I 2000 (β-cyclodextrin)[3] | Octadecylsilyl (ODS) C18[4][5] |
| Mobile Phase | n-Hexane : Isopropanol : Diethylamine (97.5:2.5:0.025, v/v/v)[2] | 0.25% Diethylamine acetate (B1210297) (pH 4.4) : Methanol (B129727) : Acetonitrile (85:7.5:7.5, v/v/v)[3] | 5 mM Sodium Phosphate buffer with 0.5 mM Carboxymethyl-β-cyclodextrin : Methanol : Triethylamine (B128534) (73:25:2, v/v/v), pH 4.3[4][5] |
| Flow Rate | 1.2 mL/min[2] | 0.5 mL/min[3] | 0.24 mL/min[4][5] |
| Detection (UV) | 258 nm[2] | Mass Spectrometry (MSD) was also used[3] | 224 nm[4][5] |
| Column Temp. | 25°C[2] | Not Specified | Not Specified |
| Retention Time | S-(+): 9.63 minR-(-): 11.36 min[2] | Not Specified | Not Specified |
| Resolution (Rs) | 3.80[2] | 1.17[3] | Not Specified |
| Selectivity (α) | 1.24[2] | 1.12[3] | Not Specified |
Experimental Protocols
The general workflow for the chiral analysis of chlorpheniramine involves sample preparation, instrumental setup and analysis, followed by data processing and quantification.
Caption: General experimental workflow for HPLC analysis of chlorpheniramine enantiomers.
Protocol 1: Chiral Stationary Phase (CSP) Method
This protocol is based on the use of an amylose-based CSP, which provides excellent resolution.[2]
1. Instrumentation and Materials
-
HPLC system with an isocratic pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Chiralpak AD-H column (250 mm x 4.6 mm i.d., 5 µm particle size).
-
Solvents: n-Hexane (HPLC grade), Isopropanol (IPA, HPLC grade), Diethylamine (DEA).
-
Reference Standards: Racemic chlorpheniramine maleate (B1232345), S-(+)-chlorpheniramine maleate.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Chromatographic Conditions
-
Mobile Phase: n-Hexane : IPA : DEA (97.5 : 2.5 : 0.025, v/v/v).
-
Flow Rate: 1.2 mL/min (isocratic).
-
Column Temperature: 25°C.
-
Detection Wavelength: 258 nm.
-
Injection Volume: 50 µL.[2]
3. Standard and Sample Preparation
-
Standard Stock Solution (400 µg/mL): Prepare by dissolving racemic chlorpheniramine maleate in distilled water.[2]
-
Working Standard Solutions: Dilute the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 2-10 µg/mL).[2]
-
Sample Preparation (from Syrup):
-
Dilute 1 mL of commercial syrup containing chlorpheniramine to 10 mL with distilled water and sonicate.[2]
-
Take a 1 mL aliquot of the diluted solution for extraction.
-
Add 1.5 mL of an n-hexane-dichloromethane (2:1 v/v) mixture, vortex for 2 minutes, and centrifuge for 10 minutes at 2500 rpm.[2]
-
Transfer 1 mL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[2]
-
Reconstitute the residue in 300 µL of the mobile phase.[2]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Analysis Procedure
-
Equilibrate the Chiralpak AD-H column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.
-
Inject a standard solution of S-(+)-chlorpheniramine to confirm its retention time and peak identity.
-
Inject the series of working standard solutions to establish a calibration curve.
-
Inject the prepared sample solutions.
-
Calculate the concentration of each enantiomer in the sample using the regression equation from the calibration curve. The total run time is approximately 15 minutes.[2]
Protocol 2: Chiral Mobile Phase Additive (CMPA) Method
This protocol uses a conventional achiral column and a cyclodextrin (B1172386) derivative as a chiral selector in the mobile phase, offering an economical alternative to CSPs.[4][5]
1. Instrumentation and Materials
-
HPLC system with an isocratic pump, autosampler, and a UV detector.
-
Octadecylsilyl (ODS) C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Reagents: Sodium phosphate, Carboxymethyl-β-cyclodextrin (CM-β-CD), Methanol (HPLC grade), Triethylamine (TEA).
-
Reference Standards and sample preparation materials as described in Protocol 1.
2. Chromatographic Conditions
-
Mobile Phase Preparation:
3. Standard and Sample Preparation
-
Standard and Sample Solutions: Prepare standard and sample solutions as described in Protocol 1, but use the mobile phase as the final diluent.
4. Analysis Procedure
-
Equilibrate the ODS column with the chiral mobile phase. Note that equilibration may take longer than with standard mobile phases due to the additive.
-
Perform injections of standards and samples as outlined in Protocol 1.
-
Quantify the enantiomers based on the peak areas and the calibration curve. This method has been successfully applied to various commercial preparations, including tablets and syrups.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: UV-Spectrophotometric Quantification of (-)-Chlorpheniramine Maleate
AN-UV-CPM-001
Abstract
This application note details a simple, rapid, and accurate UV-spectrophotometric method for the quantification of (-)-Chlorpheniramine maleate (B1232345) (CPM) in bulk and pharmaceutical dosage forms. The method is based on the measurement of UV absorbance in 0.1N hydrochloric acid. The protocol has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for routine quality control analysis.
Introduction
(-)-Chlorpheniramine maleate is a first-generation alkylamine antihistamine used to treat allergic conditions such as rhinitis and urticaria.[1][2][3] Accurate and reliable quantification of CPM in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. UV-Visible spectrophotometry offers a straightforward and cost-effective analytical technique for this purpose.[4][5] This method relies on the principle that the amount of UV radiation absorbed by a solution is directly proportional to the concentration of the analyte in that solution.
Principle
The quantitative determination of this compound is based on the Beer-Lambert law. The method involves measuring the absorbance of a CPM solution at its wavelength of maximum absorbance (λmax) and relating it to its concentration. The λmax of CPM in 0.1N Hydrochloric Acid (HCl) is consistently observed between 261 nm and 268 nm.[4][5] For this protocol, a λmax of 262 nm is utilized.
Materials and Reagents
-
This compound reference standard: Purity ≥ 99%
-
Hydrochloric Acid (HCl): Analytical grade
-
Purified Water: Deionized or distilled
-
Volumetric flasks: Class A (10 mL, 100 mL)
-
Pipettes: Class A
-
UV-Visible Spectrophotometer: Double beam with 1 cm quartz cuvettes
Experimental Protocol
To prepare a 1000 mL solution of 0.1N HCl, carefully add 8.3 mL of concentrated HCl (approximately 37%) to about 500 mL of purified water in a 1000 mL volumetric flask. Mix well and make up the volume to the mark with purified water.
Accurately weigh 100 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.[4] Dissolve the standard in a small amount of 0.1N HCl and then make up the volume to 100 mL with the same solvent to obtain a concentration of 1000 µg/mL.[4]
Pipette 10 mL of the standard stock solution (1000 µg/mL) into a 100 mL volumetric flask and dilute to the mark with 0.1N HCl.[1] This yields a working standard solution with a concentration of 100 µg/mL.
Prepare a series of dilutions from the working standard solution (100 µg/mL) in 10 mL volumetric flasks as detailed in the table below.[2][5]
| Concentration (µg/mL) | Volume of Working Standard (100 µg/mL) | Final Volume (mL) |
| 10 | 1.0 mL | 10 |
| 20 | 2.0 mL | 10 |
| 30 | 3.0 mL | 10 |
| 40 | 4.0 mL | 10 |
| 50 | 5.0 mL | 10 |
| 60 | 6.0 mL | 10 |
Measure the absorbance of each solution at 262 nm against a 0.1N HCl blank.[5] Plot a graph of absorbance versus concentration and determine the correlation coefficient.
-
Weigh and finely powder 20 tablets to ensure homogeneity.[4]
-
Accurately weigh a portion of the powder equivalent to 100 mg of Chlorpheniramine maleate.[4]
-
Transfer the powder to a 100 mL volumetric flask, add approximately 70 mL of 0.1N HCl, and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to 100 mL with 0.1N HCl and mix thoroughly.[4]
-
Filter the solution through a Whatman filter paper.[1]
-
Dilute the filtered solution with 0.1N HCl to obtain a theoretical concentration within the linearity range (e.g., 40 µg/mL).
-
Measure the absorbance of the final sample solution at 262 nm against the 0.1N HCl blank.
Data Analysis
The concentration of this compound in the sample solution can be calculated using the regression equation obtained from the calibration curve:
Y = mX + c
Where:
-
Y is the absorbance of the sample
-
m is the slope of the calibration curve
-
X is the concentration of the sample (µg/mL)
-
c is the y-intercept of the calibration curve
The amount of drug in the pharmaceutical formulation can then be calculated.
Method Validation Summary
The described method was validated as per ICH guidelines, and the results are summarized below.
| Parameter | Result |
| Wavelength (λmax) | 262 nm[5] |
| Linearity Range | 10 - 60 µg/mL[5] |
| Correlation Coefficient (R²) | > 0.999[4] |
| Accuracy (% Recovery) | 98.62 - 99.17%[5] |
| Precision (% RSD) | < 2%[5] |
| Limit of Detection (LOD) | 2.2 µg/mL[4] |
| Limit of Quantification (LOQ) | 6.6 µg/mL[4] |
Visualization
Caption: Experimental workflow for CPM quantification.
Caption: Relationship defined by the Beer-Lambert Law.
Conclusion
The developed UV-spectrophotometric method is simple, accurate, precise, and cost-effective for the routine quantification of this compound in bulk and pharmaceutical dosage forms. The validation results confirm that the method is suitable for its intended purpose in a quality control environment.[4]
References
Application Notes and Protocols for In Vivo Studies of (-)-Chlorpheniramine Maleate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Chlorpheniramine (B1198158) maleate (B1232345) is a first-generation alkylamine antihistamine that acts as a potent H1 receptor antagonist.[1] It is widely used in the treatment of allergic conditions such as rhinitis and urticaria.[2] Its ability to cross the blood-brain barrier can lead to central nervous system effects like drowsiness.[3] Beyond its antihistaminic action, it also exhibits mild anticholinergic and serotonin (B10506) reuptake inhibitory effects.[3][4] Understanding the in vivo pharmacology of (-)-chlorpheniramine maleate is crucial for preclinical evaluation of its efficacy and safety. These application notes provide detailed protocols for conducting in vivo studies in animal models to assess the pharmacokinetics, efficacy, and toxicology of this compound.
Data Presentation
Pharmacokinetic Parameters of Chlorpheniramine in Various Animal Species
| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| Horse | Oral (d-CPM) | 0.5 mg/kg | 65.0 | 1.2 | 2.1 | ~38 | [5][6] |
| Horse | Intravenous | - | - | - | ~2.7 | - | [6] |
| Swine | Oral | - | - | - | - | 2.4 - 22 | [7] |
| Rabbit | Intravenous | - | - | - | 2.6 | - | [5] |
| Rat | - | - | - | - | (+)-S enantiomer: 50 min(-)-R enantiomer: 18.2 min | - | [5] |
| Dog | Intravenous | 0.1 mg/kg | - | - | 1.3 - 2.6 | - | [7] |
| Human | Oral | 4.0 mg | 15.0 (in breast milk) | 2.0 | 12 - 30 | 25 - 50 | [7][8][9] |
Note: CPM refers to Chlorpheniramine Maleate.
Acute Toxicity of Chlorpheniramine Maleate
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Rat | Oral | 130 | [10] |
| Mouse | Oral | 158 | [10] |
| Guinea Pig | Oral | 118 | [10] |
Experimental Protocols
Pharmacokinetic Studies
This protocol is designed to determine the pharmacokinetic profile of this compound in a selected animal model.
Materials:
-
This compound
-
Vehicle (e.g., saline, distilled water)
-
Animal model (e.g., Sprague-Dawley rats, Beagle dogs)
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the study.[11]
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of this compound (e.g., 0.1 mg/kg in dogs) via a suitable vein (e.g., cephalic vein).[7]
-
Oral (PO): Administer the drug by oral gavage.
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) using appropriate software.
Efficacy Studies: Ovalbumin-Induced Allergic Rhinitis in Rats
This model is used to evaluate the efficacy of this compound in alleviating symptoms of allergic rhinitis.[1]
Materials:
-
Ovalbumin (OVA)
-
Aluminum hydroxide
-
This compound
-
Vehicle
-
Wistar or Sprague-Dawley rats
Procedure:
-
Sensitization: On days 1 and 8, sensitize rats by intraperitoneal injection of OVA emulsified with aluminum hydroxide.
-
Challenge: Starting on day 21, challenge the rats daily with an intranasal administration of OVA solution to induce allergic rhinitis symptoms.[1]
-
Treatment: Administer this compound or vehicle orally at a specified time before the OVA challenge.[1]
-
Efficacy Evaluation: Monitor and quantify the frequency of sneezing and nasal rubbing for a defined period after the challenge.
Toxicology Studies: Acute Oral Toxicity (LD50 Determination)
This protocol determines the median lethal dose (LD50) of this compound.
Materials:
-
This compound
-
Vehicle
-
Animal model (e.g., Wistar rats, Swiss albino mice)
Procedure:
-
Animal Acclimatization: Acclimate animals as previously described.
-
Dosing: Administer single, escalating doses of this compound to different groups of animals via oral gavage. Include a control group receiving only the vehicle.
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals for up to 14 days.[10] Toxic signs in rats and mice can include excitation, muscle tremor, ataxia, and convulsive seizures, followed by respiratory depression.[10]
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., probit analysis).
Cardiotoxicity and Hepatotoxicity Assessment in Wistar Rats
This study evaluates the potential adverse effects of repeated exposure to this compound on the heart and liver.[12][13]
Materials:
-
This compound (e.g., 2 mg/kg)[13]
-
Vehicle
-
Male Wistar rats
-
Equipment for blood biochemistry analysis
-
Histopathology supplies
Procedure:
-
Treatment: Administer this compound orally twice a day for 5 consecutive days.[13]
-
Sample Collection: At the end of the treatment period, collect blood samples for biochemical analysis (e.g., ALT, ALP).[12][13] Euthanize the animals and collect heart and liver tissues.
-
Biochemical Analysis: Measure the levels of liver enzymes in the serum.
-
Histopathology: Fix the heart and liver tissues in formalin, process, and stain with hematoxylin (B73222) and eosin. Examine the tissues for any pathological changes.[13]
-
Gene Expression Analysis (Optional): Analyze the expression of antioxidant genes (e.g., CAT, GSHPx, GST) in tissue samples using RT-PCR.[12][13]
Visualizations
Signaling Pathway of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 7. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 12. scialert.net [scialert.net]
- 13. storage.imrpress.com [storage.imrpress.com]
Application Note: Non-Destructive Analysis of Chlorpheniramine Maleate Tablets using ATR-IR Spectroscopy
Introduction
The uniformity of dosage units is a critical quality attribute in pharmaceutical manufacturing, ensuring that each tablet contains the correct amount of the active pharmaceutical ingredient (API). Traditional methods for determining content uniformity, such as High-Performance Liquid Chromatography (HPLC), are often destructive, time-consuming, and generate significant chemical waste.[1][2] Attenuated Total Reflectance-Infrared (ATR-IR) spectroscopy, coupled with chemometric analysis, offers a rapid, non-destructive alternative for the quantitative analysis of APIs in solid dosage forms.[1][2][3][4][5] This application note details a protocol for the non-destructive analysis of chlorpheniramine (B86927) maleate (B1232345) (CPM) in tablets using ATR-IR spectroscopy and a Partial Least Squares (PLS) regression model.
Principle
ATR-IR spectroscopy is a technique that measures the infrared spectrum of a sample in direct contact with an ATR crystal. The infrared beam penetrates a short distance into the sample, and the resulting spectrum is characteristic of its molecular composition. By building a multivariate calibration model (e.g., PLS) that correlates spectral data with known API concentrations (determined by a reference method like HPLC), the concentration of the API in unknown samples can be rapidly predicted from their ATR-IR spectra. This approach is particularly advantageous for process analytical technology (PAT) and quality control in pharmaceutical manufacturing.[1]
Experimental Protocols
Materials and Equipment
-
ATR-IR Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection ATR accessory.
-
Chlorpheniramine Maleate (CPM) Tablets: A calibration set of tablets with varying, known concentrations of CPM, and a validation set of tablets for model testing.
-
Reference Method: A validated HPLC method for the accurate determination of CPM concentration in the calibration and validation sets.[1]
-
Chemometrics Software: Software capable of performing PLS regression analysis.
ATR-IR Data Acquisition
-
Instrument Setup:
-
Allow the FT-IR spectrometer to warm up according to the manufacturer's instructions to ensure instrument stability.
-
Set the data acquisition parameters. A typical setting would be:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32-64 scans (to ensure a good signal-to-noise ratio)
-
-
-
Background Collection:
-
Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectra.
-
-
Sample Measurement:
-
Place a single tablet directly onto the ATR crystal, ensuring good contact between the tablet surface and the crystal.
-
Apply consistent pressure using the instrument's pressure clamp to ensure reproducibility.
-
Collect the ATR-IR spectrum of the tablet.
-
Clean the ATR crystal between each sample measurement.
-
For each tablet, it is advisable to collect spectra from multiple positions on the tablet surface and average them to account for any surface heterogeneity.
-
Chemometric Model Development (PLS Regression)
-
Data Preprocessing:
-
The collected ATR-IR spectra may exhibit baseline shifts and noise.[1] To improve the performance of the PLS model, appropriate data preprocessing is crucial.
-
For CPM tablet analysis, a combination of area normalization and Standard Normal Variate (SNV) has been shown to be effective.[1][2][3][4][5]
-
Select the relevant spectral regions for model building. For CPM, the intervals of 2500–4000 cm⁻¹ and 500–1700 cm⁻¹ have been identified as optimal.[1][2]
-
-
Model Calibration:
-
Use the preprocessed spectra of the calibration set and the corresponding reference CPM concentrations (from HPLC) to build the PLS model.
-
Determine the optimal number of latent variables (factors) for the model to avoid overfitting. This is typically done through cross-validation, selecting the number of factors that minimizes the Root Mean Square Error of Cross-Validation (RMSECV).
-
-
Model Validation:
Quantitative Data Summary
The following tables summarize the performance of an optimized PLS model for the quantitative determination of Chlorpheniramine Maleate in tablets.[1][3][4][5]
Table 1: PLS Model Parameters for CPM Tablet Analysis
| Parameter | Value |
| Spectral Pretreatment | Area Normalization, Standard Normal Variate (SNV) |
| Spectral Intervals | 500–1700 cm⁻¹ and 2500–4000 cm⁻¹ |
| Number of Latent Variables | 8 |
Data sourced from Phechkrajang et al., 2022.[1][3][4][5]
Table 2: Performance of the Optimized PLS Model for CPM Tablets
| Metric | Calibration | Cross-Validation | Prediction (Test Set) |
| Coefficient of Determination (R²) | 0.9716 | 0.9602 | 0.9632 |
| Root Mean Square Error (RMSE) | - | - | 1.7786 (RMSEP) |
Data sourced from Phechkrajang et al., 2022.[1][3][4][5]
Visualizations
Caption: Experimental workflow for ATR-IR analysis of CPM tablets.
Caption: Logical workflow for PLS model development and validation.
Conclusion
This application note demonstrates that ATR-IR spectroscopy combined with a PLS chemometric model is a suitable method for the non-destructive quantitative analysis of chlorpheniramine maleate in tablets. The method is rapid, requires no sample preparation, and eliminates the use of chemical solvents, making it an environmentally friendly and efficient alternative to traditional chromatographic techniques.[2] The strong correlation between the ATR-IR predicted values and the HPLC reference values confirms the accuracy and reliability of this approach for quality control and process monitoring in the pharmaceutical industry.
References
- 1. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Ref… [ouci.dntb.gov.ua]
- 4. [PDF] Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]
- 5. Non-Destructive Analysis of Chlorpheniramine Maleate Tablets and Granules by Chemometrics-Assisted Attenuated Total Reflectance Infrared Spectroscopy [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorpheniramine Analysis in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorpheniramine (B86927) is a first-generation antihistamine commonly used to treat symptoms of allergic reactions, hay fever, and the common cold. Accurate and reliable quantification of chlorpheniramine in biological fluids is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring. This document provides detailed application notes and protocols for the sample preparation of chlorpheniramine in various biological matrices, including plasma, serum, urine, and saliva, prior to chromatographic analysis. The following sections detail various extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), offering a comparative overview to aid in method selection and development.
Sample Preparation Techniques: An Overview
The choice of sample preparation technique is critical for removing interfering substances from the biological matrix, concentrating the analyte, and ensuring compatibility with the analytical instrument. The most common methods for chlorpheniramine analysis are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method offers distinct advantages and is suited for different analytical requirements and laboratory workflows.
Solid-Phase Extraction (SPE) is a versatile technique that uses a solid sorbent to selectively adsorb the analyte from the liquid sample. It is known for providing clean extracts and high recovery rates.[1]
Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a well-established and effective method for a wide range of analytes.
Protein Precipitation (PPT) is a straightforward and rapid method for removing proteins from biological samples, such as plasma and serum, by adding a miscible organic solvent.[2] While simple, it may be less effective at removing other matrix components.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance of various sample preparation methods for chlorpheniramine analysis in different biological fluids.
Table 1: Chlorpheniramine Sample Preparation in Plasma
| Method | Recovery (%) | Matrix Effect | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Magnetic Dispersive SPE | 87.9 - 96.4 | Not significant | 0.4 | 2.0 | [4][5] |
| Liquid-Liquid Extraction | ~77 | Not specified | Not specified | 0.2 | [6] |
| Liquid-Liquid Extraction | Not specified | Not specified | Not specified | 0.05 | [7] |
Table 2: Chlorpheniramine Sample Preparation in Serum
| Method | Recovery (%) | Matrix Effect | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Protein Precipitation | >90 (General) | Potential for ion suppression | Not specified | Not specified | [2][8] |
Table 3: Chlorpheniramine Sample Preparation in Urine
| Method | Recovery (%) | Matrix Effect | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Dispersive Liquid-Liquid Microextraction | 98.5 - 107.4 | Not significant | 16.5 | 55 | [3] |
| Liquid-Liquid Extraction | Not specified | Not specified | 2.0 | Not specified | [9] |
Table 4: Chlorpheniramine Sample Preparation in Saliva
| Method | Recovery (%) | Matrix Effect | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| Liquid-Liquid Extraction | Not specified | Not specified | 2.0 | Not specified | [9] |
Experimental Protocols and Workflows
This section provides detailed step-by-step protocols for the sample preparation of chlorpheniramine from various biological fluids. Accompanying each protocol is a Graphviz diagram illustrating the experimental workflow.
Magnetic Dispersive Solid-Phase Extraction (MDSPE) of Chlorpheniramine from Human Plasma
This protocol describes a magnetic dispersive solid-phase extraction method using a graphene oxide/Fe3O4@polythionine nanocomposite sorbent for the extraction of chlorpheniramine from human plasma prior to HPLC analysis.[4][5]
Materials:
-
Human plasma sample
-
Graphene oxide/Fe3O4@polythionine (GO/Fe3O4@PTh) nanocomposite sorbent
-
Phosphoric acid
-
Acetonitrile (B52724) (ACN)
-
Methanol
-
Distilled water
-
Ultrasonic bath
-
Powerful magnet
-
Centrifuge
Protocol:
-
Sample Pre-treatment: To 5.0 mL of the human plasma sample in a glass tube, adjust the pH to 4.0 using phosphoric acid.[10]
-
Sorbent Addition: Add 30 mg of the magnetic GO/Fe3O4@PTh sorbent to the pH-adjusted plasma sample.[10]
-
Extraction: Place the glass tube in an ultrasonic bath and sonicate for 4 minutes to disperse the sorbent throughout the sample.[10]
-
Magnetic Separation: Separate the magnetic sorbent from the sample solution by placing a powerful magnet against the side of the glass tube. Discard the supernatant.
-
Analyte Desorption: Add 100.0 µL of acetonitrile to the sorbent to desorb the chlorpheniramine. Shake the mixture for 3 minutes.[10]
-
Final Sample Preparation: Collect the supernatant (acetonitrile containing the analyte) for injection into the HPLC system.
Liquid-Liquid Extraction (LLE) of Chlorpheniramine from Human Plasma
This protocol details a liquid-liquid extraction procedure for the quantification of chlorpheniramine in human plasma using HPLC-ESI-MS/MS.[7]
Materials:
-
Human plasma sample
-
Internal Standard (IS) solution (e.g., Brompheniramine)
-
Diethyl ether
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with HPLC mobile phase)
Protocol:
-
Sample Aliquoting: Pipette a known volume of human plasma into a clean tube.
-
Internal Standard Addition: Add a specified amount of the internal standard solution to the plasma sample.
-
Extraction Solvent Addition: Add a mixture of diethyl ether and dichloromethane (80:20, v/v) to the plasma sample.[7]
-
Extraction: Vortex the mixture for a set period to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to achieve complete separation of the aqueous and organic layers.
-
Organic Phase Collection: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a specific volume of a suitable solvent for HPLC-MS/MS analysis.
Protein Precipitation (PPT) of Chlorpheniramine from Human Serum
This protocol provides a general method for protein precipitation from serum samples, a common and rapid sample cleanup technique.[2][8]
Materials:
-
Human serum sample
-
Acetonitrile (ACN), chilled
-
Vortex mixer
-
Centrifuge (refrigerated, if possible)
-
Syringe filters (0.2 or 0.45 µm)
Protocol:
-
Sample Aliquoting: Place a known volume of serum into a microcentrifuge tube.
-
Precipitating Agent Addition: Add 3 volumes of chilled acetonitrile to the serum sample (e.g., 600 µL ACN to 200 µL serum).
-
Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the chlorpheniramine.
-
Filtration (Optional but Recommended): Filter the supernatant through a 0.2 or 0.45 µm syringe filter to remove any remaining particulate matter before injection into the analytical instrument.
Dispersive Liquid-Liquid Microextraction (DLLME) of Chlorpheniramine from Human Urine
This protocol outlines a dispersive liquid-liquid microextraction method for the determination of chlorpheniramine in human urine samples followed by HPLC analysis.[3]
Materials:
-
Human urine sample
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Acetonitrile (disperser solvent)
-
Carbon tetrachloride (extraction solvent)
-
Centrifuge
-
HPLC system
Protocol:
-
Sample Pre-treatment: Take 10 mL of the urine sample and basify it using sodium hydroxide to a pH of 10. Centrifuge for 10 minutes at 4000 rpm to sediment any co-precipitated matrix components. Use 5 mL of the supernatant for the next step.
-
Solvent Injection: In a 10 mL test tube, rapidly inject a mixture of 0.6 mL of acetonitrile (disperser solvent) containing 30 µL of carbon tetrachloride (extraction solvent) into the 5 mL of pre-treated urine sample. A cloudy solution will form.
-
Extraction and Phase Separation: Centrifuge the cloudy solution for 10 minutes at 4000 rpm. The fine droplets of the extraction solvent will sediment at the bottom of the conical test tube.
-
Sample Collection: Remove the aqueous supernatant. Dissolve the sedimented phase in a suitable solvent for HPLC analysis.
Conclusion
The selection of an appropriate sample preparation method is paramount for the successful bioanalysis of chlorpheniramine. This document has provided a comparative overview and detailed protocols for SPE, LLE, and PPT. The choice of method will depend on factors such as the required sensitivity, sample throughput, available equipment, and the complexity of the biological matrix. For high-throughput screening, protein precipitation offers a rapid solution, while for methods requiring lower detection limits and cleaner extracts, solid-phase extraction or liquid-liquid extraction are more suitable. The provided quantitative data and workflows serve as a valuable resource for researchers and scientists in developing and validating robust analytical methods for chlorpheniramine.
References
- 1. rocker.com.tw [rocker.com.tw]
- 2. agilent.com [agilent.com]
- 3. ijrpr.com [ijrpr.com]
- 4. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe 3 O 4 @polythion ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09707G [pubs.rsc.org]
- 5. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Simultaneous determination of chlorpheniramine and pseudoephedrine in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Chlorpheniramine. I. Rapid quantitative analysis of chlorpheniramine in plasma, saliva and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Chiral Separation of Chlorpheniramine Using Cyclodextrins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorpheniramine (B86927), a widely used antihistamine, exists as a racemic mixture of two enantiomers, with the S-(+)-enantiomer (dexchlorpheniramine) exhibiting significantly higher therapeutic activity. The R-(-)-enantiomer is less active and may contribute to sedative side effects.[1] Consequently, the enantioselective analysis of chlorpheniramine is critical for quality control, pharmacokinetic studies, and the development of enantiomerically pure formulations. This document provides detailed application notes and protocols for the chiral separation of chlorpheniramine enantiomers using cyclodextrins as chiral selectors in High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
Introduction to Chiral Separation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides that possess a toroidal shape with a hydrophobic inner cavity and a hydrophilic exterior. This unique structure enables them to form inclusion complexes with a variety of guest molecules, including the enantiomers of chlorpheniramine.[2] The chiral environment of the cyclodextrin (B1172386) cavity allows for differential interactions with the two enantiomers, leading to the formation of transient diastereomeric complexes with different stability constants. This difference in interaction forms the basis for their separation in chromatographic and electrophoretic techniques.[2]
Modified cyclodextrins, such as carboxymethyl-β-cyclodextrin (CM-β-CD) and sulfated-β-cyclodextrin, offer enhanced chiral recognition capabilities due to the addition of functional groups that can participate in electrostatic interactions, further improving separation efficiency.[3][4]
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a robust and widely used technique for the chiral separation of pharmaceuticals. For chlorpheniramine, cyclodextrins can be employed either as a chiral mobile phase additive (CMPA) or immobilized on a solid support as a chiral stationary phase (CSP).
Chiral Mobile Phase Additive (CMPA) Method
This approach utilizes a standard achiral column (e.g., C18) and incorporates a cyclodextrin derivative into the mobile phase to achieve chiral resolution.
Experimental Protocol: HPLC-CMPA
-
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
-
Chromatographic Conditions:
-
Column: Octadecylsilyl (ODS) C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 5 mM aqueous sodium phosphate (B84403) containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine (B128534) (73:25:2, v/v/v), with the pH adjusted to 4.3.[3][5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the chlorpheniramine maleate (B1232345) sample in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Chiral Stationary Phase (CSP) Method
In this method, a column with a cyclodextrin derivative covalently bonded to the stationary phase is used for the chiral separation.
Experimental Protocol: HPLC-CSP
-
Instrumentation:
-
HPLC system as described in section 2.1.
-
-
Chromatographic Conditions:
-
Column: β-cyclodextrin chiral stationary phase (e.g., CYCLOBOND I 2000).[6]
-
Mobile Phase: A mixture of 0.25% diethylamine (B46881) acetate (B1210297) (pH 4.4), methanol, and acetonitrile (B52724) (85:7.5:7.5, v/v/v).[6]
-
Flow Rate: 0.5 mL/min.[6]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Prepare the sample as described in section 2.1, using the mobile phase as the diluent.
-
Capillary Electrophoresis (CE) Method
Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and reagent consumption. Cyclodextrins are added to the background electrolyte (BGE) to act as chiral selectors.
Experimental Protocol: CE
-
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary, typically 50-75 cm total length, 50 µm internal diameter.
-
Background Electrolyte (BGE): 75 mM phosphate buffer (pH 3.5) containing 10 mM β-cyclodextrin and 4 mg/mL anionic carboxymethyl β-cyclodextrin polymer.[3] Alternatively, a simpler BGE of phosphate buffer with varying concentrations of a single cyclodextrin derivative (e.g., sulfated-β-cyclodextrin) can be used.[4]
-
Separation Voltage: 15-25 kV.
-
Capillary Temperature: 25°C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic or electrokinetic injection.
-
-
Sample Preparation:
-
Dissolve the chlorpheniramine maleate sample in the background electrolyte or water to a concentration of 50-100 µg/mL.
-
Filter the sample if necessary.
-
Data Presentation
The following tables summarize quantitative data from various studies on the chiral separation of chlorpheniramine using cyclodextrins.
Table 1: HPLC Chiral Separation Data for Chlorpheniramine
| Method | Cyclodextrin Used | Mobile Phase/Stationary Phase | Resolution (Rs) | Enantioselectivity (α) | Reference |
| HPLC-CMPA | 0.5 mM Carboxymethyl-β-cyclodextrin | ODS C18 column; 5 mM sodium phosphate, methanol, triethylamine (73:25:2, v/v/v), pH 4.3 | Not explicitly stated, but enantiomers were "well separated" | Not explicitly stated | [3][5] |
| HPLC-CSP | β-cyclodextrin (CYCLOBOND I 2000) | 0.25% diethylamine acetate (pH 4.4), methanol, acetonitrile (85:7.5:7.5, v/v/v) | 1.17 | 1.12 | [6] |
| HPLC-CSP | Amylose tris(3,5-dimethyl phenylcarbamate) | n-Hexane, isopropanol, diethylamine (97.5:2.5:0.025, v/v/v) | 3.80 | 1.24 | [7] |
Table 2: CE Chiral Separation Data for Chlorpheniramine
| Cyclodextrin Used | Background Electrolyte (BGE) | Resolution (Rs) | Comments | Reference |
| 18 mg/mL β-cyclodextrin | Phosphate Buffer | Baseline separation | - | [8] |
| 1 mg/mL Carboxymethyl-β-cyclodextrin | Phosphate Buffer | Adequate enantioseparation | - | [8] |
| ~7 mM Sulfated-β-cyclodextrin | Buffer pH and composition varied | Successful resolution | Negatively charged CDs showed better resolution for cationic drugs | [4][9] |
| 10 mM β-cyclodextrin and 4 mg/mL CM-β-CD polymer | 75 mM Phosphate buffer, pH 3.5 | Not explicitly stated, but successful separation reported | Dual cyclodextrin system | [3] |
Experimental Workflow and Diagrams
The general workflow for the chiral separation of chlorpheniramine using cyclodextrins is outlined below.
Caption: General workflow for the chiral separation of chlorpheniramine.
The principle of chiral separation using cyclodextrins is based on the formation of inclusion complexes.
Caption: Principle of chiral separation via diastereomeric complex formation.
Conclusion
The use of cyclodextrins as chiral selectors provides effective and reliable methods for the separation of chlorpheniramine enantiomers. Both HPLC and CE techniques offer viable protocols, and the choice of method may depend on the specific application, available instrumentation, and desired sensitivity. The protocols and data presented in these application notes serve as a valuable resource for researchers and professionals in the pharmaceutical industry for the development and validation of enantioselective assays for chlorpheniramine.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of chiral recognition capabilities of cyclodextrins for the separation of basic drugs in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Capillary electrophoresis, nuclear magnetic resonance and mass spectrometry studies of opposite chiral recognition of chlorpheniramine enantiomers with various cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DSpace [scholarbank.nus.edu.sg]
Application of Chemometrics in the Analysis of Chlorpheniramine Maleate
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlorpheniramine (B86927) maleate (B1232345) is a first-generation antihistamine widely used in the treatment of allergic conditions. The accurate and efficient quantification of chlorpheniramine maleate in pharmaceutical formulations is crucial for ensuring product quality and therapeutic efficacy. Traditional analytical methods, such as high-performance liquid chromatography (HPLC), while reliable, can be time-consuming and require significant solvent usage. Chemometrics, the science of extracting information from chemical systems by data-driven means, offers a powerful alternative for the rapid and non-destructive analysis of active pharmaceutical ingredients (APIs) like chlorpheniramine maleate.
This application note details the use of chemometric models, particularly Partial Least Squares (PLS) regression, coupled with spectroscopic techniques such as UV-Visible (UV-Vis), Near-Infrared (NIR), and Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy for the quantitative analysis of chlorpheniramine maleate in pharmaceutical tablets and granules. These methods provide a fast, environmentally friendly, and cost-effective approach for quality control in the pharmaceutical industry.
Key Applications
-
Rapid Quantification: Chemometric methods enable the rapid determination of chlorpheniramine maleate content in tablets and granules without the need for extensive sample preparation.
-
Non-Destructive Analysis: Spectroscopic techniques combined with chemometrics allow for the analysis of samples without altering their physical or chemical properties.
-
Process Analytical Technology (PAT): These methods are well-suited for in-line or at-line monitoring of manufacturing processes, ensuring consistent product quality.
-
Content Uniformity Testing: The non-destructive nature of these techniques is particularly advantageous for the analysis of a large number of individual dosage units as required for content uniformity testing.
Data Presentation
The following tables summarize the quantitative data from various studies applying chemometric methods to the analysis of chlorpheniramine maleate.
Table 1: Chemometric Model Performance for Chlorpheniramine Maleate Quantification in Tablets using ATR-IR Spectroscopy [1][2][3]
| Chemometric Model | Pretreatment | Latent Factors | R² (Calibration) | R² (Cross-Validation) | R² (Prediction) | RMSEP |
| PLSR | Area-normalized, SNV | 8 | 0.9716 | 0.9602 | 0.9632 | 1.7786 |
R²: Coefficient of Determination; RMSEP: Root Mean Square Error of Prediction; SNV: Standard Normal Variate
Table 2: Chemometric Model Performance for Chlorpheniramine Maleate Quantification in Granules using ATR-IR Spectroscopy [1][2][3]
| Chemometric Model | Pretreatment | Latent Factors | R² (Calibration) | R² (Cross-Validation) |
| PLSR | SNV, First Derivative | 2 | 0.9577 | 0.9450 |
R²: Coefficient of Determination; SNV: Standard Normal Variate
Table 3: Chemometric Model Performance for Chlorpheniramine Maleate Quantification using NIR Chemical Imaging [4][5]
| Chemometric Model | R² (Validation) | RMSEC (%) | RMSECV (%) | RMSEP (%) |
| PLS | 0.981 | 0.384 | 0.483 | 0.631 |
R²: Coefficient of Determination; RMSEC: Root Mean Square Error of Calibration; RMSECV: Root Mean Square Error of Cross-Validation; RMSEP: Root Mean Square Error of Prediction
Table 4: Chemometric Model Performance for Quantification of Chlorpheniramine Maleate Enantiomers using UV Spectroscopy [6]
| Chemometric Model | RMSE (Calibration) (% (S)-CLOR) | RMSE (Prediction) (% (S)-CLOR) |
| PLS | 3.63 | 2.83 |
RMSE: Root Mean Square Error; (S)-CLOR: (S)-Chlorpheniramine
Table 5: Validation Parameters of a UV-Spectrophotometric Method for Chlorpheniramine Maleate [7]
| Parameter | Result |
| Linearity Range | 20-60 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| % Recovery | >99% |
| Limit of Detection (LOD) | 2.2 µg/mL |
| Limit of Quantification (LOQ) | 6.6 µg/mL |
Experimental Protocols
Protocol 1: Quantitative Analysis of Chlorpheniramine Maleate in Tablets using ATR-IR Spectroscopy with PLSR
1. Instrumentation:
-
Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
2. Sample Preparation:
-
No sample preparation is required for the tablets.
3. Spectral Acquisition:
-
Place a single tablet directly on the ATR crystal.
-
Acquire the IR spectrum in the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 64 scans) to ensure a good signal-to-noise ratio.
-
Collect spectra for a set of calibration samples with known concentrations of chlorpheniramine maleate.
4. Chemometric Analysis:
-
Data Pretreatment: Apply data pretreatment methods to the acquired spectra. A common approach includes Standard Normal Variate (SNV) transformation followed by area normalization.[1][2][3]
-
Model Development: Develop a Partial Least Squares Regression (PLSR) model using the pretreated spectral data and the known concentrations of the calibration samples.
-
Model Validation: Validate the PLSR model using an independent set of validation samples or through cross-validation. Evaluate the model's performance based on the coefficient of determination (R²) and the Root Mean Square Error of Prediction (RMSEP).
Protocol 2: Quantitative Analysis of Chlorpheniramine Maleate using UV-Vis Spectroscopy with PLS
1. Instrumentation:
-
UV-Visible spectrophotometer.
2. Sample and Standard Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve chlorpheniramine maleate reference standard in a suitable solvent (e.g., 0.1N HCl) to obtain a stock solution of known concentration.[7][8]
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations covering the expected range of the samples.
-
Sample Solution: Crush a representative number of tablets and dissolve a portion of the powder, equivalent to a specific amount of chlorpheniramine maleate, in the same solvent as the standards. Filter the solution to remove insoluble excipients.[9]
3. Spectral Acquisition:
-
Record the UV absorption spectra of the blank (solvent), calibration standards, and sample solutions over a defined wavelength range (e.g., 200-400 nm).
4. Chemometric Analysis:
-
Data Pretreatment: If necessary, apply data pretreatment techniques such as mean centering to the spectral data.
-
Model Development: Construct a Partial Least Squares (PLS) model using the spectral data of the calibration standards and their corresponding concentrations.
-
Prediction: Use the developed PLS model to predict the concentration of chlorpheniramine maleate in the sample solutions.
Protocol 3: Reference HPLC Method for Chlorpheniramine Maleate Quantification
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Analytical column: C18 column (e.g., 250 x 4.6 mm, 5µm).
2. Mobile Phase:
-
Prepare a suitable mobile phase, for example, a mixture of methanol, 0.02 M phosphate (B84403) buffer (pH 3), and triethylamine (B128534) (60:40:0.1, by volume).
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 215 nm.
-
Injection volume: 20 µL.
-
Column temperature: Ambient.
4. Sample and Standard Preparation:
-
Prepare standard and sample solutions in the mobile phase or a compatible solvent. Ensure the concentrations fall within the linear range of the method.
5. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions and quantify the chlorpheniramine maleate content based on the peak area and the calibration curve.
-
The retention time for chlorpheniramine maleate is approximately 3.1 minutes under these conditions.
Mandatory Visualizations
References
- 1. What is the mechanism of Chlorpheniramine Maleate? [synapse.patsnap.com]
- 2. Cryo-EM structure of the human histamine H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the H1 antihistamine chlorpheniramine maleate on histamine-induced symptoms in the human conjunctiva. Indirect evidence for nervous H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (+-)-Chlorpheniramine | C16H19ClN2 | CID 2725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
Troubleshooting & Optimization
Minimizing sedation effects of dexchlorpheniramine in research models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dexchlorpheniramine (B1670334), focusing on minimizing its sedative effects in research models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving dexchlorpheniramine.
Issue 1: Excessive Sedation in Animal Models
-
Question: My animal models are showing excessive sedation after dexchlorpheniramine administration, confounding the results of my primary experiment. What steps can I take to mitigate this?
-
Answer: Excessive sedation is a known side effect of first-generation antihistamines like dexchlorpheniramine due to their action on central histamine (B1213489) H1 receptors.[1][2] Here are several strategies to address this issue:
-
Dose Optimization: The most direct approach is to determine the lowest effective dose of dexchlorpheniramine that achieves the desired therapeutic effect with minimal sedation. A thorough dose-response study is crucial.[2]
-
Induction of Tolerance: Repeated administration of dexchlorpheniramine can lead to the development of tolerance to its sedative effects.[2] A detailed protocol for inducing tolerance is provided in the "Experimental Protocols" section.
-
Co-administration with a Stimulant: In some cases, co-administration with a mild central nervous system (CNS) stimulant can counteract sedation. However, this introduces an additional variable and requires careful validation to ensure it does not interfere with the primary experimental outcomes.
-
Consider Alternative Antihistamines: If sedation remains a significant issue, consider using a second-generation antihistamine with lower CNS penetration as a control or alternative.[2]
-
Issue 2: Differentiating Sedation from Other Neurological Effects
-
Question: How can I be sure that the observed behavioral changes in my animal models are due to sedation and not other neurological side effects of dexchlorpheniramine?
-
Answer: Dexchlorpheniramine can also have anticholinergic effects, which can manifest as various behavioral changes.[2] To differentiate sedation from other effects, a battery of behavioral tests is recommended:
-
Locomotor Activity: A significant decrease in spontaneous movement in an open field test is a strong indicator of sedation.
-
Motor Coordination: The rotarod test can assess motor coordination. Impairment on this test can be indicative of sedation or other motor deficits.
-
Cognitive Function: Tests such as the Morris water maze or passive avoidance test can assess learning and memory. Deficits in these tests in the absence of significant motor impairment may suggest cognitive side effects independent of simple sedation.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of dexchlorpheniramine-induced sedation?
A1: Dexchlorpheniramine is a first-generation antihistamine that readily crosses the blood-brain barrier.[3][4] Its primary mechanism of sedation involves the blockade of histamine H1 receptors in the central nervous system.[2] Histamine in the brain acts as a neurotransmitter that promotes wakefulness, so by blocking its action, dexchlorpheniramine induces drowsiness and sedation.[1]
Q2: Are there significant differences in the sedative effects of first and second-generation antihistamines?
A2: Yes, there are significant differences. Second-generation antihistamines are designed to be more selective for peripheral H1 receptors and have a lower propensity to cross the blood-brain barrier.[4][5] This results in a much lower incidence of sedation compared to first-generation agents like dexchlorpheniramine.[3][6]
Q3: How long does it typically take for tolerance to the sedative effects of dexchlorpheniramine to develop?
A3: The development of tolerance can vary depending on the animal model, dose, and frequency of administration. However, studies with other first-generation antihistamines suggest that tolerance to sedative effects can begin to develop within a few days of repeated administration.[1] A typical tolerance induction protocol may involve daily administration for 4-7 consecutive days.[2]
Q4: What are some less sedating alternative antihistamines I can use in my research?
A4: Several second-generation antihistamines are known for their reduced sedative potential. These include:
-
Fexofenadine
-
Loratadine
-
Desloratadine
-
Cetirizine (though it may have a slightly higher sedative potential than other second-generation options)[3][4]
The choice of alternative will depend on the specific requirements of your research model and experimental design.
Data Presentation
Table 1: Comparative Sedative Effects of Antihistamines in Rodents
| Antihistamine | Generation | Animal Model | Dose Range (mg/kg) | Observed Sedative Effects | Reference |
| Dexchlorpheniramine | First | Rat | 4 - 40 | Increased non-REM sleep at lower doses; wakefulness at higher doses | [1] |
| Diphenhydramine | First | Rat | 4 - 40 | Increased non-REM sleep at lower doses; wakefulness at higher doses | [1] |
| Ketotifen | Second | Rat | 1 - 40 | Dose-dependent increase in non-REM sleep | [1] |
| Fexofenadine | Second | Human | N/A | Significantly lower frequency of sedative effects compared to first-generation | [6] |
Experimental Protocols
Protocol 1: Dose-Response Assessment of Dexchlorpheniramine-Induced Sedation using Open Field Test
-
Objective: To determine the dose-dependent effects of dexchlorpheniramine on locomotor activity in mice.
-
Materials:
-
Dexchlorpheniramine maleate
-
Vehicle (e.g., saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Open field apparatus (e.g., 40x40x40 cm arena)
-
Video tracking software
-
-
Methodology:
-
Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. Handle mice daily for 2-3 days prior to testing to reduce stress.
-
Group Allocation: Randomly assign mice to different treatment groups (n=8-10 per group): Vehicle control, Dexchlorpheniramine (e.g., 1, 5, 10, 20 mg/kg).
-
Drug Administration: Administer dexchlorpheniramine or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test.
-
Open Field Test:
-
Place each mouse individually into the center of the open field arena.
-
Record the mouse's activity for a 10-minute session using a video camera mounted above the arena.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Total distance traveled
-
Time spent in the center zone vs. peripheral zone
-
Frequency of rearing
-
-
Statistical Analysis: Compare the different dose groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to identify the dose at which a significant reduction in locomotor activity occurs.
-
Protocol 2: Induction of Tolerance to Dexchlorpheniramine's Sedative Effects
-
Objective: To induce tolerance to the sedative effects of dexchlorpheniramine through repeated administration.
-
Materials:
-
Dexchlorpheniramine maleate
-
Vehicle (e.g., saline)
-
Male Sprague-Dawley rats (250-300 g)
-
Locomotor activity chambers
-
-
Methodology:
-
Baseline Assessment: On Day 0, measure the baseline locomotor activity of all rats for a 30-minute session.
-
Group Allocation: Randomly assign rats to two groups (n=8-10 per group): Vehicle and Dexchlorpheniramine.
-
Repeated Administration: From Day 1 to Day 7, administer a fixed dose of dexchlorpheniramine (a dose known to cause sedation from Protocol 1) or vehicle once daily.
-
Daily Sedation Assessment: On Day 1, Day 4, and Day 7, measure locomotor activity for 30 minutes, starting 30 minutes after drug/vehicle administration.
-
Data Analysis: Compare the locomotor activity of the dexchlorpheniramine group on Day 1 versus Day 4 and Day 7. A significant increase in locomotor activity over time in the dexchlorpheniramine-treated group compared to its Day 1 performance indicates the development of tolerance.
-
Mandatory Visualizations
Caption: Signaling pathway of dexchlorpheniramine-induced sedation.
Caption: Experimental workflow for tolerance induction.
References
- 1. First and second generation H₁ histamine receptor antagonists produce different sleep-inducing profiles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. droracle.ai [droracle.ai]
- 4. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Chlorpheniramine Isomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the HPLC separation of chlorpheniramine (B86927) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral stationary phases (CSPs) for separating chlorpheniramine enantiomers?
A1: The most common and effective CSPs for chlorpheniramine enantiomeric separation are polysaccharide-based and cyclodextrin-based columns. Specifically, amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) and beta-cyclodextrin-based columns (e.g., CYCLOBOND I 2000) have been successfully used.[1][2]
Q2: Can I separate chlorpheniramine enantiomers on a standard C18 column?
A2: Yes, it is possible to separate chlorpheniramine enantiomers on a conventional ODS (C18) column by using a chiral mobile phase additive.[3][4] Carboxymethyl-beta-cyclodextrin is a common additive that acts as a chiral selector in the mobile phase.[3][4]
Q3: What is the role of additives like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) in the mobile phase?
A3: Additives like DEA and TEA are basic modifiers often used in the mobile phase when separating basic compounds like chlorpheniramine. They help to improve peak shape and reduce tailing by competing with the analyte for active silanol (B1196071) sites on the silica-based stationary phase.
Q4: What is a typical mobile phase composition for separating chlorpheniramine isomers on a Chiralpak AD-H column?
A4: A common mobile phase for a Chiralpak AD-H column is a mixture of n-hexane, isopropanol (B130326) (IPA), and diethylamine (DEA). A typical ratio is n-hexane:IPA:DEA (97.5:2.5:0.025, v/v/v).[2]
Q5: What detection wavelength is suitable for the analysis of chlorpheniramine?
A5: Chlorpheniramine can be detected by UV at wavelengths ranging from 215 nm to 258 nm.[2][5] The choice of wavelength may depend on the mobile phase composition and the desired sensitivity.
Experimental Protocols
Below are detailed methodologies for two common approaches to separating chlorpheniramine isomers.
Method 1: Chiral Stationary Phase HPLC
This method utilizes an amylose-based chiral stationary phase to achieve enantioseparation.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 258 nm
-
Temperature: 25°C
-
Internal Standard (IS): Diphenhydramine
-
Sample Preparation:
-
Prepare a stock solution of racemic chlorpheniramine maleate.
-
For formulations, a liquid-liquid extraction may be necessary to remove interfering substances. A mixture of n-hexane and dichloromethane (B109758) (2:1) can be used for extraction.[2]
-
Reconstitute the dried extract in the mobile phase before injection.
-
Method 2: Chiral Mobile Phase Additive with a Standard C18 Column
This method employs a standard C18 column with a chiral additive in the mobile phase.
-
Column: Octadecyl silane (B1218182) (ODS/C18)
-
Mobile Phase: A mixture of aqueous sodium phosphate (B84403) (5 mM) containing 0.5 mM carboxymethyl-beta-cyclodextrin, methanol, and triethylamine (73:25:2, v/v/v), with the pH adjusted to 4.3.[3]
-
Flow Rate: 0.24 mL/min
-
Detection: UV at 224 nm
-
Sample Preparation:
-
Dissolve the sample in the mobile phase.
-
Filter the sample through a 0.45 µm filter before injection.
-
Data Presentation
Table 1: HPLC Methods for Chlorpheniramine Isomer Separation
| Parameter | Method 1: Chiral Stationary Phase[2] | Method 2: Chiral Mobile Phase Additive[3] |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | ODS (C18) |
| Mobile Phase | n-hexane:IPA:DEA (97.5:2.5:0.025, v/v/v) | 5 mM Sodium Phosphate, 0.5 mM Carboxymethyl-β-cyclodextrin, Methanol, TEA (73:25:2, v/v/v), pH 4.3 |
| Flow Rate | 1.2 mL/min | 0.24 mL/min |
| Detection | 258 nm | 224 nm |
| Retention Time (S-isomer) | 9.63 min | Not specified |
| Retention Time (R-isomer) | 11.36 min | Not specified |
| Resolution (Rs) | 3.80 | Not specified |
Troubleshooting Guides
Issue 1: Poor Resolution or No Separation of Enantiomers
| Probable Cause | Recommended Solution |
| Incorrect mobile phase composition | Carefully prepare the mobile phase according to the validated method. Small variations in the ratio of organic modifier or additive concentration can significantly impact resolution. |
| Column degradation | The performance of chiral stationary phases can deteriorate over time. Flush the column according to the manufacturer's instructions. If resolution does not improve, the column may need to be replaced. |
| Inappropriate flow rate | Optimize the flow rate. A lower flow rate can sometimes improve resolution, but will also increase run time. |
| Column temperature fluctuations | Use a column oven to maintain a stable temperature. Temperature changes can affect the interactions between the analyte and the stationary phase. |
| For chiral mobile phase additive method: incorrect pH | The pH of the mobile phase is critical for the interaction between the cyclodextrin (B1172386) and the enantiomers. Ensure the pH is accurately adjusted.[3] |
Issue 2: Peak Tailing
| Probable Cause | Recommended Solution |
| Secondary interactions with silanol groups | For basic compounds like chlorpheniramine, interactions with residual silanol groups on the silica (B1680970) support can cause peak tailing. Increase the concentration of the basic modifier (e.g., DEA or TEA) in the mobile phase to mask these sites. |
| Column overload | Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion. |
| Contamination of the column inlet frit | Backflush the column or replace the inlet frit. Always filter samples to prevent particulate matter from reaching the column. |
| Mobile phase pH | Adjusting the mobile phase pH can alter the ionization state of chlorpheniramine and reduce tailing. For basic compounds, a lower pH can sometimes improve peak shape. |
Issue 3: Split Peaks
| Probable Cause | Recommended Solution |
| Partially blocked column inlet frit | Backflush the column or replace the frit. |
| Void at the column inlet | A void in the packing material can cause the sample to travel through different paths, resulting in split peaks. This usually requires column replacement. |
| Injection solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion. |
Visualizations
Caption: Experimental workflow for HPLC separation of chlorpheniramine isomers.
Caption: Troubleshooting decision tree for chlorpheniramine isomer separation.
References
Improving the sensitivity of UV detection for (-)-Chlorpheniramine maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the sensitivity of UV detection for (-)-Chlorpheniramine maleate (B1232345).
Frequently Asked Questions (FAQs)
Q1: What is the optimal UV wavelength for detecting (-)-Chlorpheniramine maleate?
A1: The optimal UV wavelength for detecting Chlorpheniramine (B86927) maleate generally falls in the range of 258-265 nm.[1][2] However, for sensitive analysis, especially in complex matrices or when dealing with low concentrations, the wavelength may need to be optimized. A wavelength of 258 nm has been successfully used for the enantioselective determination of chlorpheniramine enantiomers.[1][2] In some HPLC methods, lower wavelengths such as 215 nm or 235 nm have been employed to enhance sensitivity, though this can also increase the detection of interfering compounds.[3][4]
Q2: How can I improve the signal-to-noise ratio for better sensitivity?
A2: To improve the signal-to-noise ratio, consider the following:
-
Mobile Phase Optimization: Ensure the mobile phase is of high purity and is properly degassed to reduce baseline noise. The choice of solvents and additives can also influence the baseline.
-
Detector Settings: Adjust the detector's bandwidth and response time. A narrower bandwidth can increase specificity, while a longer response time can smooth out the baseline but may lead to broader peaks.
-
System Cleanliness: A clean HPLC system, including the column and detector flow cell, is crucial for a stable baseline and low noise.
-
Sample Preparation: Effective sample clean-up to remove matrix components can significantly reduce baseline interference and improve the signal-to-noise ratio.
Q3: Is a chiral separation necessary for improving the detection sensitivity of this compound?
A3: While not always essential for general quantification of the racemate, a chiral separation is highly recommended when the focus is on the specific (-)-enantiomer. Chiral separation isolates the enantiomer of interest from its (+) counterpart, which can be crucial if there are differences in their UV molar absorptivity or if one enantiomer is present at a much lower concentration. Furthermore, regulatory requirements for chiral drugs often mandate enantioselective assays.
Q4: What are the common chiral stationary phases (CSPs) used for separating Chlorpheniramine enantiomers?
A4: Polysaccharide-based chiral stationary phases are commonly used for the separation of Chlorpheniramine enantiomers. A Chiralpak AD-H column, which is based on amylose (B160209) tris(3,5-dimethylphenylcarbamate), has been shown to provide excellent separation of S-(+)- and R-(-)-Chlorpheniramine.[1][2]
Q5: Can I use a chiral mobile phase additive instead of a chiral column?
A5: Yes, using a chiral mobile phase additive with a standard achiral column, such as a C18 column, is a viable alternative. Carboxymethyl-β-cyclodextrin has been successfully used as a chiral selector in the mobile phase to separate Chlorpheniramine enantiomers.[5] This approach can be more cost-effective than purchasing a dedicated chiral column.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause 1: Secondary Interactions with Column Silanols: Residual silanol (B1196071) groups on the silica-based column packing can interact with the basic amine group of Chlorpheniramine, leading to peak tailing.
-
Troubleshooting Tip: Add a small amount of a basic modifier, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.025% v/v).[1][2] This will compete with the analyte for active silanol sites and improve peak symmetry.
-
-
Possible Cause 2: Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Troubleshooting Tip: Dilute the sample and re-inject. Ensure the injection volume and concentration are within the linear range of the method.
-
-
Possible Cause 3: Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Chlorpheniramine and its interaction with the stationary phase.
-
Troubleshooting Tip: Adjust the mobile phase pH. For reversed-phase chromatography, a lower pH (e.g., 3-4) will ensure the analyte is in its protonated form, which can sometimes improve peak shape.
-
Issue 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause 1: Suboptimal Wavelength Selection: The selected UV wavelength may not be at the absorbance maximum of this compound.
-
Troubleshooting Tip: Determine the UV spectrum of a pure standard of this compound in the mobile phase to identify the wavelength of maximum absorbance (λmax). A photodiode array (PDA) detector is useful for this purpose.
-
-
Possible Cause 2: Inefficient Ionization in the Mobile Phase: The mobile phase composition may not be optimal for achieving the highest molar absorptivity.
-
Troubleshooting Tip: Investigate the effect of different solvents and pH on the UV absorbance of the analyte. For example, using 0.1N HCl as a solvent has been shown to result in high drug absorption.[6]
-
-
Possible Cause 3: Sample Loss During Preparation: The analyte may be lost during extraction or clean-up steps.
-
Troubleshooting Tip: Validate the sample preparation procedure by spiking a blank matrix with a known amount of the analyte and calculating the recovery.
-
Issue 3: Unstable Baseline (Drift or Noise)
-
Possible Cause 1: Mobile Phase Issues: The mobile phase may be poorly mixed, not degassed, or contaminated.
-
Troubleshooting Tip: Ensure the mobile phase components are thoroughly mixed and degassed before use. Use high-purity solvents and reagents.
-
-
Possible Cause 2: Detector Lamp Failure: The UV detector lamp may be nearing the end of its lifespan.
-
Troubleshooting Tip: Check the lamp energy and replace it if it is low.
-
-
Possible Cause 3: System Contamination: Contaminants in the injector, column, or detector flow cell can cause baseline instability.
-
Troubleshooting Tip: Flush the system with a strong solvent (e.g., isopropanol) to remove contaminants. If necessary, clean the detector flow cell according to the manufacturer's instructions.
-
Quantitative Data Summary
| Parameter | Method 1: Chiral HPLC-UV[1][2] | Method 2: Achiral HPLC-UV[3] | Method 3: UV-Spectrophotometry[6] |
| Analyte | (-)-Chlorpheniramine | Chlorpheniramine Maleate | Chlorpheniramine Maleate |
| Stationary Phase | Chiralpak AD-H (5 µm) | Phenomenex C18 (5 µm) | Not Applicable |
| Mobile Phase | n-hexane:IPA:DEA (97.5:2.5:0.025, v/v/v) | Methanol (B129727):0.05 M Phosphate (B84403) Buffer pH 4.0 (30:70, v/v) | 0.1N HCl |
| Detection Wavelength | 258 nm | 215 nm | 261 nm |
| Linearity Range | 2 - 10 µg/mL | 2 - 10 µg/mL | 20 - 60 µg/mL |
| LOD | 0.44 µg/mL | 0.014 µg/mL | 2.2 µg/mL |
| LOQ | 1.31 µg/mL | 0.044 µg/mL | 6.6 µg/mL |
Experimental Protocols
Protocol 1: Chiral HPLC-UV Method for this compound[1][2]
-
Chromatographic System: HPLC with a UV detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane, isopropanol (B130326) (IPA), and diethylamine (DEA) in the ratio of 97.5:2.5:0.025 (v/v/v).
-
Flow Rate: 1.2 mL/min (isocratic).
-
Detection: UV detection at 258 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration.
-
Injection Volume: 50 µL.
Protocol 2: Achiral HPLC-UV Method for Chlorpheniramine Maleate[3]
-
Chromatographic System: HPLC with a UV detector.
-
Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.05 M dibasic phosphate buffer (pH 4.0) in the ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min (isocratic).
-
Detection: UV detection at 215 nm.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the sample in deionized water to a suitable concentration.
Visualizations
Caption: General experimental workflow for HPLC-UV analysis of this compound.
Caption: Troubleshooting logic for common issues in HPLC-UV analysis.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Validated RP-HPLC method for simultaneous determination and quantification of chlorpheniramine maleate, paracetamol and caffeine in tablet formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 5. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
Troubleshooting poor peak resolution in chiral chromatography of chlorpheniramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak resolution during the chiral chromatography of chlorpheniramine (B86927).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing poor or no separation of chlorpheniramine enantiomers. What are the initial steps to troubleshoot this issue?
A1: Poor or no separation is a common issue in chiral chromatography. Here’s a step-by-step guide to address this problem:
-
Verify Column and Mobile Phase Compatibility: Ensure the chosen chiral stationary phase (CSP) and mobile phase system are appropriate for chlorpheniramine. Polysaccharide-based CSPs like amylose (B160209) tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H) or cyclodextrin-based columns are commonly used.[1][2][3] Normal-phase (e.g., n-hexane, isopropanol (B130326), and an amine additive) or reversed-phase conditions with a chiral mobile phase additive can be effective.[1][4][5]
-
Optimize Mobile Phase Composition: The ratio of the organic modifier (e.g., isopropanol in n-hexane) is critical.[6]
-
Systematically vary the percentage of the alcohol modifier. For instance, adjust the isopropanol concentration in increments of 2-5%.
-
Consider testing different alcohol modifiers like ethanol (B145695) or n-propanol.[6]
-
For basic compounds like chlorpheniramine, a small amount of an amine additive like diethylamine (B46881) (DEA) is often necessary in normal-phase chromatography to improve peak shape and resolution.[1][7]
-
-
Reduce the Flow Rate: Chiral separations often benefit from slower flow rates to enhance the interaction between the enantiomers and the CSP.[6] If your current flow rate is 1.0 mL/min or higher, try reducing it to 0.5 mL/min or even 0.24 mL/min.[4][6]
-
Adjust the Column Temperature: Temperature influences the thermodynamics of chiral recognition.[6][8]
-
Ensure Proper System Equilibration: Chiral columns, particularly polysaccharide-based ones, may require longer equilibration times than standard reversed-phase columns.[6] Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.
The following diagram illustrates a general workflow for troubleshooting poor peak resolution:
Caption: A flowchart for systematically troubleshooting poor peak resolution.
Q2: My peaks are broad and tailing. How can I improve the peak shape?
A2: Peak broadening and tailing can significantly impact resolution. Here are the common causes and solutions:
-
Secondary Interactions: As chlorpheniramine is a basic compound, it can have secondary interactions with the stationary phase, leading to tailing. The addition of a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), can mitigate these interactions.[1][7] A typical concentration is around 0.1% (v/v).
-
Inappropriate Sample Solvent: Dissolving your sample in a solvent that is much stronger than the mobile phase can cause peak distortion.[6] Ideally, dissolve your sample in the mobile phase itself.
-
Column Contamination or Degradation: Over time, strongly adsorbed sample components can contaminate the column, leading to poor peak shape.[6] If you suspect column contamination, follow the manufacturer's instructions for column washing. A common procedure for polysaccharide-based columns is to wash with a stronger solvent like 100% ethanol.[7]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can contribute to peak broadening.[10] Ensure that the connecting tubing is as short as possible and has a narrow internal diameter.
Q3: The resolution of my chlorpheniramine enantiomers is inconsistent between runs. What could be the cause?
A3: Inconsistent resolution can be frustrating. Here are some factors to investigate:
-
Inadequate Column Equilibration: As mentioned earlier, insufficient equilibration time between injections can lead to variable retention times and resolution.[6] Ensure a consistent and adequate equilibration period before each injection.
-
Mobile Phase Instability: If you are using a mobile phase with additives, ensure it is well-mixed and stable. Some additives can degrade over time. It is good practice to prepare fresh mobile phase daily.
-
Temperature Fluctuations: Lack of precise column temperature control can lead to shifts in retention and resolution.[6][8] Use a column oven to maintain a constant and controlled temperature.
-
Solvent Batch Variation: Different batches of solvents, especially organic modifiers, can have slight variations in composition (e.g., water content) that can affect chiral separations.[7] If possible, use high-purity solvents from the same batch for a series of analyses.
Experimental Protocols
Protocol 1: Chiral Separation using a Polysaccharide-Based CSP (Normal Phase)
This method is based on a published procedure for the enantioselective determination of chlorpheniramine.[1]
| Parameter | Condition |
| HPLC System | LC system with isocratic pump, UV detector, and autosampler |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 258 nm |
| Injection Volume | 50 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Protocol 2: Chiral Separation using a Chiral Mobile Phase Additive (Reversed Phase)
This method utilizes a conventional C18 column with a chiral selector added to the mobile phase.[4][5]
| Parameter | Condition |
| HPLC System | LC system with isocratic pump, UV detector, and autosampler |
| Column | Octadecylsilyl (ODS) C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 5 mM aqueous sodium phosphate (B84403) buffer containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine (73:25:2, v/v/v), with the pH adjusted to 4.3. |
| Flow Rate | 0.24 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 224 nm |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve the sample in the mobile phase. |
Data Presentation: Factors Influencing Resolution
The following table summarizes key parameters and their typical effect on the resolution of chlorpheniramine enantiomers.
| Parameter | Change | Effect on Resolution | Rationale |
| Mobile Phase Modifier % | Increase (e.g., more IPA in hexane) | Typically Decreases | Reduces retention and interaction time with the CSP. |
| Decrease (e.g., less IPA in hexane) | Typically Increases | Increases retention and allows for better chiral recognition. | |
| Flow Rate | Increase | Typically Decreases | Reduces interaction time and can decrease column efficiency.[6] |
| Decrease | Typically Increases | Allows more time for the enantiomers to interact with the CSP, improving separation.[6] | |
| Temperature | Increase | Variable (Often Decreases) | Can decrease the strength of the interactions needed for chiral recognition.[6][9] |
| Decrease | Typically Increases | Enhances the weak bonding forces responsible for chiral recognition.[6][9] | |
| Mobile Phase Additive | Add/Increase Basic Additive (e.g., DEA) | Improves Peak Shape & Resolution | Minimizes secondary interactions of the basic analyte with the stationary phase.[7] |
Signaling Pathways and Logical Relationships
The logical relationship between key chromatographic parameters and the final resolution can be visualized as follows:
Caption: The interplay of chromatographic parameters and their effect on resolution.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Addressing matrix effects in LC-MS/MS analysis of chlorpheniramine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of chlorpheniramine (B86927).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they impact the analysis of chlorpheniramine?
A1: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) due to the presence of co-eluting, undetected components in the sample matrix, such as plasma or urine.[1][2] For chlorpheniramine analysis, these effects can lead to inaccurate quantification, poor reproducibility, and decreased sensitivity. Common interfering substances in biological matrices include phospholipids, salts, and endogenous metabolites.[2] Ion suppression is the more common phenomenon, where matrix components compete with chlorpheniramine for ionization in the MS source, leading to a decreased signal.[1][3]
Q2: I am observing significant ion suppression for chlorpheniramine. What are the initial troubleshooting steps?
A2: When significant ion suppression is observed, a systematic approach to troubleshooting is recommended. The primary goal is to either remove the interfering components from the matrix or chromatographically separate them from chlorpheniramine.
A recommended initial workflow is as follows:
Q3: Which sample preparation technique is most effective at reducing matrix effects for chlorpheniramine?
A3: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and the extent of matrix effects. The most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and fast method but is often the least effective at removing matrix components like phospholipids, which are a major cause of ion suppression.[4]
-
Liquid-Liquid Extraction (LLE): LLE offers a better clean-up than PPT by partitioning chlorpheniramine into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[1]
-
Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing interfering substances, providing the cleanest extracts and minimizing matrix effects.[1][4]
Q4: How do I quantitatively assess the extent of matrix effects in my chlorpheniramine assay?
A4: The "post-extraction spike" method is the gold standard for quantitatively assessing matrix effects.[2] This involves comparing the peak area of chlorpheniramine in a solution prepared in a clean solvent to the peak area of chlorpheniramine spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.[2]
Q5: Can the use of an internal standard (IS) compensate for matrix effects?
A5: Yes, a suitable internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as chlorpheniramine-d6. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte response. If a SIL-IS is not available, a structural analog that elutes close to chlorpheniramine and behaves similarly in the ion source can be used.
Data on Sample Preparation and Matrix Effects
The following table summarizes typical recovery and matrix effect data for different sample preparation techniques used in the analysis of chlorpheniramine from plasma.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Key Considerations |
| Protein Precipitation (PPT) | > 90% | High (Significant Suppression) | Simple and fast, but results in the dirtiest extracts.[4] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | Moderate | Good for removing salts and some polar interferences.[5] |
| Solid-Phase Extraction (SPE) | 85 - 100% | Low (Minimal Suppression) | Provides the cleanest extracts by selectively isolating the analyte.[6][7] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the determination of chlorpheniramine in human plasma.[5]
-
Sample Preparation:
-
To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of internal standard solution (e.g., brompheniramine).
-
Add 250 µL of 0.5 M NaOH to alkalinize the sample.
-
Add 3 mL of extraction solvent (e.g., diethyl ether-dichloromethane, 80:20, v/v).
-
-
Extraction:
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Evaporation and Reconstitution:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol describes a general procedure for SPE of chlorpheniramine from plasma.
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 1 mL of plasma by adding 1 mL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution:
-
Elute chlorpheniramine with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute in 200 µL of mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualized Workflows
Experimental Workflow for Method Development
The following diagram illustrates a typical workflow for developing an LC-MS/MS method for chlorpheniramine, with a focus on mitigating matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of chlorpheniramine in human plasma by HPLC-ESI-MS/MS: application to a dexchlorpheniramine comparative bioavailability study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace determination of chlorpheniramine in human plasma using magnetic dispersive solid-phase extraction based on a graphene oxide/Fe3O4@polythionine nanocomposite combined with high-performance liquid chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. RSC - Page load error [pubs.rsc.org]
Technical Support Center: Stability Testing of (-)-Chlorpheniramine Maleate in Formulated Syrups
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stability testing of (-)-Chlorpheniramine maleate (B1232345) in formulated syrups.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for chlorpheniramine (B86927) maleate in a syrup formulation?
A1: The primary stability concerns for chlorpheniramine maleate in syrup formulations include:
-
Chemical Degradation: Hydrolysis, oxidation, and photodecomposition of the chlorpheniramine maleate molecule. Forced degradation studies show susceptibility to acid and base hydrolysis, oxidation, and thermal stress.[1][2][3][4]
-
Physical Instability: Changes in color, odor, taste, and pH of the syrup. For suspension-based syrups, issues like caking (formation of a hard sediment that is difficult to redisperse) can occur.[5]
-
Microbial Growth: Aqueous syrup formulations are susceptible to microbial contamination, necessitating the use of preservatives whose effectiveness must be monitored over the product's shelf-life.[5][6]
-
Interaction with Excipients: Chlorpheniramine maleate may interact with other active ingredients or excipients in the formulation, potentially leading to degradation. For instance, its stability can be affected by the presence of other components like ephedrine (B3423809) hydrochloride.[7][8]
Q2: Which ICH guidelines are relevant for the stability testing of chlorpheniramine maleate syrups?
A2: The following ICH guidelines are essential for designing and conducting stability studies for chlorpheniramine maleate syrups:
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products: This is the main guideline that outlines the requirements for stability data for new drug products.[9]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products: This guideline details the requirements for assessing the light sensitivity of the drug product.[9]
-
ICH Q1C: Stability Testing for New Dosage Forms: This is relevant if you are developing a new syrup formulation of an existing active pharmaceutical ingredient.[10][11]
-
ICH Q1E: Evaluation of Stability Data: This guideline provides recommendations on how to use the stability data to establish a shelf life and storage conditions.[11]
-
ICH Q2(R1): Validation of Analytical Procedures: This guideline details the requirements for validating the analytical methods used in stability testing.
-
ICH Q3B(R2): Impurities in New Drug Products: This guideline provides thresholds for the reporting, identification, and qualification of degradation products.[11]
Q3: What are the typical storage conditions for long-term, intermediate, and accelerated stability testing according to ICH guidelines?
A3: The standard ICH storage conditions are summarized in the table below. The choice of long-term testing conditions is determined by the climatic zone in which the drug product will be marketed.[10][12]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Q4: How often should stability samples be tested?
A4: According to ICH guidelines, for a long-term study, the testing frequency should typically be every 3 months for the first year, every 6 months for the second year, and annually thereafter. For accelerated studies, a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months), is recommended.[9][10]
Troubleshooting Guide
Problem 1: Rapid decrease in chlorpheniramine maleate assay value during stability testing.
| Potential Cause | Troubleshooting Steps |
| Inappropriate pH of the syrup | Chlorpheniramine maleate is more stable in acidic conditions.[8] Verify that the syrup's pH is within the optimal range (typically acidic) and remains consistent across batches. Investigate the buffering capacity of the formulation. |
| Oxidative Degradation | The formulation may lack a suitable antioxidant. Consider the inclusion of an antioxidant in the formulation. Ensure packaging protects the product from excessive oxygen exposure. |
| Interaction with other components | Other active ingredients (e.g., ephedrine HCl) or excipients might be promoting degradation.[8] Conduct a compatibility study with individual excipients to identify any interactions. |
| Photodegradation | The product might be sensitive to light.[9] Perform photostability studies as per ICH Q1B. Consider using amber-colored or opaque packaging. |
| Analytical method issues | The analytical method may not be stability-indicating, or there could be issues with sample extraction from the syrup matrix. Re-validate the analytical method, including forced degradation studies, to ensure it can separate the active ingredient from its degradation products.[13] |
Problem 2: Appearance of unknown peaks in the HPLC chromatogram during the stability study.
| Potential Cause | Troubleshooting Steps |
| Degradation of chlorpheniramine maleate | The unknown peaks are likely degradation products. Perform forced degradation studies (acid, base, oxidation, heat, light) on a pure sample of chlorpheniramine maleate to see if the retention times of the resulting peaks match the unknown peaks in the stability samples.[1][2][3] |
| Degradation of excipients | Some excipients, such as preservatives or flavoring agents, might degrade over time. Analyze a placebo syrup (containing all excipients except chlorpheniramine maleate) under the same stability conditions. |
| Leachables from packaging | Components from the container closure system (e.g., plasticizers from a bottle or cap liner) may be leaching into the syrup. Analyze a sample of the syrup that has been in contact with the packaging under stressed conditions. |
| Contamination | There could be contamination during manufacturing or sampling. Review the manufacturing process and sampling procedures. |
Problem 3: Change in the physical properties (color, pH) of the syrup.
| Potential Cause | Troubleshooting Steps |
| Chemical degradation | Degradation of the active ingredient or excipients can lead to color changes. A shift in pH can also indicate chemical reactions occurring in the syrup.[5] Correlate the physical changes with the appearance of degradation products in the HPLC analysis. |
| Microbial growth | Microbial contamination can cause cloudiness, changes in color, and shifts in pH.[5] Perform microbial limit testing and preservative effectiveness testing.[6] |
| Interaction with packaging | The packaging material may be interacting with the syrup components. Evaluate the suitability of the container closure system. |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for the Quantification of Chlorpheniramine Maleate and its Degradation Products
This protocol is a synthesized example based on common practices found in the literature.[13][14][15] It is essential to validate this method according to ICH Q2(R1) guidelines for your specific syrup formulation.
1. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Materials
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Chlorpheniramine maleate reference standard
-
Syrup samples
3. Chromatographic Conditions
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). A common mobile phase could be a mixture of potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile.[13][14]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm or 265 nm[14]
-
Injection Volume: 20 µL
4. Preparation of Solutions
-
Standard Stock Solution: Accurately weigh about 10 mg of chlorpheniramine maleate reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution: Dilute the standard stock solution with the mobile phase to a suitable concentration (e.g., 10 µg/mL).
-
Sample Preparation: Accurately measure a volume of syrup equivalent to a known amount of chlorpheniramine maleate into a volumetric flask. Dilute with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.
5. Forced Degradation Study To ensure the method is stability-indicating, perform forced degradation on the drug substance and/or the syrup.
-
Acid Hydrolysis: Treat the sample with 1 M HCl at 60°C for a specified time. Neutralize before injection.[4][13]
-
Base Hydrolysis: Treat the sample with 1 M NaOH at 60°C for a specified time. Neutralize before injection.[4][13]
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.[1][13]
-
Thermal Degradation: Expose the sample to dry heat (e.g., 105°C).[1]
-
Photodegradation: Expose the sample to light according to ICH Q1B guidelines.
6. Analysis
-
Inject the working standard solution and the prepared sample solutions into the HPLC system.
-
Assess the chromatograms for the separation of the chlorpheniramine maleate peak from any degradation product peaks. The peak purity of the active ingredient should be evaluated.
Visualizations
Caption: Workflow for a typical stability study of a formulated syrup.
Caption: Logical workflow for troubleshooting unknown peaks in a stability study.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Determination and stability testing method of chlorpheniramine maleate in the presence of tartrazine using HPLC Repository - UNAIR REPOSITORY [repository.unair.ac.id]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating High-performance Liquid Chromatography Method for Simultaneous Determination of Aminophylline and Chlorpheniramine Maleate in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. senpharma.vn [senpharma.vn]
- 6. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 7. researchgate.net [researchgate.net]
- 8. actapharmsci.com [actapharmsci.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidelines for Stability Testing: Protecting Pharma Products [purple-diamond.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. upm-inc.com [upm-inc.com]
- 13. iomcworld.org [iomcworld.org]
- 14. [Quantitative analysis of chlorpheniramine maleate in cough and cold drugs by ion-pair high-performance liquid chromatography for the simultaneous determination of chlorpheniramine and maleate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijrpr.com [ijrpr.com]
Dose-response study design for dexchlorpheniramine to minimize side effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals designing and conducting dose-response studies with dexchlorpheniramine (B1670334), with a focus on minimizing side effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action of dexchlorpheniramine that contribute to its therapeutic effects and side effects?
Dexchlorpheniramine is a first-generation antihistamine that acts as a potent H1 receptor antagonist.[1] It competitively blocks H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, thereby inhibiting the actions of histamine.[1] This action is responsible for its anti-allergic effects. However, it also readily crosses the blood-brain barrier, leading to central H1 receptor blockade, which is the primary cause of sedation.[1] Additionally, dexchlorpheniramine has an affinity for muscarinic acetylcholine (B1216132) receptors, acting as an antagonist and causing anticholinergic side effects.[1]
Q2: What are the most common and serious side effects associated with dexchlorpheniramine?
Common side effects of dexchlorpheniramine include drowsiness, dizziness, dry mouth, blurred vision, and constipation.[2][3][4] More serious side effects can include confusion, hallucinations, extreme drowsiness, seizures, and difficulty urinating.[2][4] In older adults, side effects like dry mouth, constipation, and confusion may be more pronounced.[2]
Q3: How can I proactively design a dose-response study to minimize the sedative effects of dexchlorpheniramine?
To minimize sedation, consider the following strategies in your study design:
-
Dose Optimization: Conduct a thorough dose-response study to identify the lowest effective dose that provides a therapeutic benefit with minimal sedation.[1]
-
Tolerance Induction: Incorporate a protocol for repeated administration, as tolerance to the sedative effects of first-generation antihistamines can develop over time.[1]
-
Subject Selection: Carefully screen subjects and exclude those with a history of sensitivity to sedating medications or those who operate heavy machinery.
-
Comparative Arms: Include a second-generation, less-sedating antihistamine as a comparator to contextualize the sedative effects.[1]
Q4: What should I do if I observe paradoxical CNS excitation in my study subjects?
Paradoxical CNS excitation, characterized by restlessness, nervousness, or insomnia, can occur, particularly in children.[5] This reaction may be linked to an individual's genetic makeup, specifically being an ultrarapid metabolizer via the CYP2D6 enzyme.[6][7] If paradoxical excitation is observed, consider the following:
-
Dose Reduction: Immediately assess if a lower dose alleviates the symptoms.
-
Subject Evaluation: Document the event thoroughly and consider genotyping the subject for CYP2D6 polymorphisms.
-
Discontinuation: If the reaction is severe or persistent, discontinuation of the drug for that subject is warranted.
Troubleshooting Guides
Problem 1: Excessive Sedation and Impaired Cognitive/Psychomotor Performance
-
Symptoms:
-
Troubleshooting Steps:
-
Verify Dosage: Double-check all dosage calculations and administration protocols to rule out errors.[1]
-
Dose-Response Analysis: Analyze the data to determine if there is a clear dose-dependent increase in sedation.
-
Consider Dose Reduction: If the therapeutic effect is maintained at lower doses with less sedation, amending the protocol to study lower dose ranges may be necessary.[1]
-
Implement a Tolerance Protocol: If the study involves multiple doses, assess for the development of tolerance to sedation over time.[1] A wash-out period followed by re-challenge can help confirm this.
-
Objective Measurement: Utilize a battery of psychometric tests to quantify the level of impairment.
-
Problem 2: Significant Anticholinergic Side Effects
-
Symptoms:
-
Troubleshooting Steps:
-
Systematic Scoring: Implement a standardized scoring system to quantify the severity of anticholinergic effects at each dose level.[1]
-
Functional Assays:
-
Dose Reduction: As with sedation, lowering the dose is the most direct way to mitigate these effects.[1]
-
Hydration and Diet: Advise subjects on maintaining adequate hydration to alleviate dry mouth and suggest dietary fiber for constipation.[1]
-
Data Presentation
Table 1: Dose-Dependent Side Effects of Dexchlorpheniramine (Qualitative Summary)
| Dose Range | Sedation/Drowsiness | Anticholinergic Effects (Dry Mouth, Constipation) |
| Low | Mild to Moderate | Mild |
| Moderate | Moderate to High | Moderate |
| High | High to Severe | Moderate to Severe |
Note: This table provides a qualitative summary based on the known pharmacology of dexchlorpheniramine. The incidence and severity of side effects can vary significantly between individuals.
Table 2: Typical Oral Dosages of Dexchlorpheniramine
| Population | Dosage | Frequency |
| Adults & Adolescents (≥12 years) | 2 mg | Every 4 to 6 hours |
| Children (6 to <12 years) | 1 mg | Every 4 to 6 hours |
| Children (2 to <6 years) | 0.5 mg | Every 4 to 6 hours |
Experimental Protocols
Protocol 1: Assessment of Cognitive and Psychomotor Performance
-
Objective: To quantify the impact of different doses of dexchlorpheniramine on cognitive and psychomotor functions.
-
Methodology:
-
Test Battery: Utilize a standardized battery of computer-based tests, including:
-
Procedure:
-
Establish a baseline performance for each subject before drug administration.
-
Administer the test battery at predicted peak plasma concentration times following each dose.
-
Compare performance at each dose level to baseline and placebo.
-
-
Protocol 2: Quantification of Salivary Flow
-
Objective: To objectively measure the anticholinergic side effect of dry mouth.
-
Methodology:
-
Unstimulated Saliva Collection:
-
Stimulated Saliva Collection:
-
Following the unstimulated collection, subjects chew on a standardized piece of paraffin (B1166041) wax or are administered a few drops of citric acid on the tongue.
-
Saliva is collected for a fixed period (e.g., 5 minutes).
-
-
Measurement:
-
The volume of saliva is determined by weight (assuming 1 g = 1 mL).[15]
-
The flow rate is calculated as mL/minute.
-
-
Procedure:
-
Measure salivary flow at baseline and at specified time points after each dose administration.
-
Compare flow rates across different doses and against placebo.
-
-
Mandatory Visualization
Caption: Signaling pathways of dexchlorpheniramine leading to side effects.
Caption: Workflow for a dose-response study of dexchlorpheniramine.
References
- 1. benchchem.com [benchchem.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Initial and Steady-State Effects of Diphenhydramine and Loratadine on Sedation, Cognition, Mood, and Psychomotor Performance | Scilit [scilit.com]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Paradoxical excitation on diphenhydramine may be associated with being a CYP2D6 ultrarapid metabolizer: three case reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. physiciansweekly.com [physiciansweekly.com]
- 9. Old versus new antihistamines: Effects on cognition and psychomotor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. repositorio.ufba.br [repositorio.ufba.br]
- 12. A method of measuring salivary flow rate in the lower labial mucosal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. drugs.com [drugs.com]
- 15. Methodological Considerations in Saliva‐Based Biomarker Research: Addressing Patient‐Specific Variability in Translational Research Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the in vitro release rate from chlorpheniramine extended-release tablets
Technical Support Center: Chlorpheniramine (B86927) Extended-Release Formulations
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for enhancing the in-vitro release rate of chlorpheniramine maleate (B1232345) (CPM) extended-release (ER) tablets.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for drug release from hydrophilic matrix-based Chlorpheniramine ER tablets?
A1: The primary release mechanism for CPM, a water-soluble drug, from hydrophilic matrix tablets (e.g., those using Hydroxypropyl Methylcellulose or HPMC) is a combination of diffusion and matrix erosion.[1][2] Upon contact with the dissolution medium, the HPMC polymer hydrates and swells to form a gel layer on the tablet's surface.[1][3] The dissolved drug then diffuses through this gel layer. Simultaneously, the outer layer of the matrix gradually erodes, releasing more drug.[1] The balance between diffusion and erosion controls the overall release rate.
Q2: Which polymers are most commonly used to control the release of Chlorpheniramine Maleate?
A2: Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) of various viscosity grades (e.g., K4M, K15M, K100M) and Carboxyvinyl polymers (Carbopol) are frequently used.[4][5] Hydrophobic polymers such as Ethyl Cellulose (EC) can also be employed, often in combination with hydrophilic polymers, to achieve desired release profiles.[1]
Q3: How does the viscosity of HPMC affect the drug release rate?
A3: Generally, increasing the viscosity grade of HPMC (e.g., from K4M to K100M) results in a slower drug release rate.[3][6] Higher viscosity grades form a stronger, more resilient gel layer that is less prone to erosion and presents a more tortuous path for drug diffusion.[3]
Q4: What is "dose dumping" and how can it be prevented in CPM ER formulations?
A4: Dose dumping refers to the unintended, rapid release of a large portion of the drug from an extended-release formulation shortly after administration. For HPMC matrix tablets, this can occur if the initial polymer hydration is too slow to form a protective gel layer. Using higher viscosity grades of HPMC or ensuring rapid gel formation can prevent this phenomenon.[3][5]
Troubleshooting Guide: Sub-Optimal In-Vitro Release
Issue 1: The overall drug release rate is significantly slower than the target profile.
This is a common issue where the formulation is too retarding. Several factors related to the formulation and manufacturing process could be the cause.
| Potential Cause | Suggested Solution | Rationale |
| High Polymer Concentration | Decrease the concentration of the rate-controlling polymer (e.g., HPMC) in the formulation. | A higher polymer level increases the gel layer's strength and reduces matrix porosity, thereby slowing down both drug diffusion and matrix erosion.[1] |
| High Polymer Viscosity | Use a lower viscosity grade of the same polymer (e.g., switch from HPMC K100M to HPMC K15M). | Lower viscosity polymers form a weaker gel layer that allows for faster drug diffusion and erosion.[3] |
| High Tablet Hardness | Reduce the compression force during tableting. Ensure the resulting tablets still meet friability specifications (<1%). | Higher compression force reduces tablet porosity, which limits water penetration, slows polymer hydration, and decreases the effective surface area for drug release.[7][8] |
| Use of Insoluble Fillers | Replace a portion or all of the insoluble filler (e.g., Dibasic Calcium Phosphate) with a soluble filler (e.g., Lactose). | Soluble fillers can dissolve and leach out of the matrix, creating pores and channels that facilitate water ingress and drug release. Insoluble fillers can act as a barrier, slowing release.[2] |
Data Presentation: Effect of Formulation Variables on CPM Release
The following tables summarize the impact of key formulation variables on the cumulative drug release of Chlorpheniramine Maleate.
Table 1: Effect of HPMC K100M Concentration on % Cumulative Drug Release Composition: CPM (10%), HPMC K100M (Variable), Lactose (q.s. to 99%), Magnesium Stearate (1%)
| Time (hours) | Formulation 1 (20% HPMC) | Formulation 2 (35% HPMC) |
| 1 | 25.4% | 15.1% |
| 4 | 55.8% | 38.6% |
| 8 | 85.2% | 65.7% |
| 12 | 98.9% | 88.3% |
Table 2: Effect of Filler Type on % Cumulative Drug Release Composition: CPM (10%), HPMC K100M (25%), Filler (64%), Magnesium Stearate (1%)
| Time (hours) | Formulation 3 (Filler: Lactose) | Formulation 4 (Filler: Dibasic Calcium Phosphate) |
| 1 | 22.5% | 16.2% |
| 4 | 48.9% | 35.4% |
| 8 | 78.3% | 60.1% |
| 12 | 95.1% | 81.7% |
Experimental Protocols
Protocol 1: In-Vitro Dissolution Testing (USP Apparatus 2)
This protocol outlines the standard paddle method for evaluating the in-vitro release of Chlorpheniramine ER tablets.
-
Apparatus Setup:
-
Dissolution Medium:
-
Acid Stage (First 2 hours): 900 mL of 0.1 N HCl (pH 1.2).[9]
-
Buffer Stage (After 2 hours): After 2 hours, withdraw a sample from the acid stage. Do not replace the medium. Add 100 mL of a pre-warmed phosphate (B84403) buffer concentrate to the vessel to adjust the pH to 6.8 for the remainder of the study.
-
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Begin paddle rotation immediately.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 1, 2, 4, 6, 8, 12 hours).
-
Immediately filter each sample through a 0.45 µm syringe filter.[9]
-
Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium of the corresponding pH.
-
-
Sample Analysis:
-
Analyze the filtered samples for Chlorpheniramine Maleate concentration using a validated HPLC method.
-
Protocol 2: HPLC Quantification of Chlorpheniramine Maleate
This protocol provides a general method for the quantification of CPM in dissolution samples.
-
Chromatographic Conditions:
-
Standard Preparation:
-
Prepare a stock solution of CPM reference standard in the dissolution medium.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the dissolution samples.
-
-
Analysis:
-
Inject the standards to generate a calibration curve.
-
Inject the filtered dissolution samples.
-
Calculate the concentration of CPM in the samples by comparing their peak areas to the calibration curve.
-
Visualized Workflows and Logic Diagrams
Caption: Workflow for developing and optimizing extended-release tablets.
Caption: Decision tree for troubleshooting in-vitro release rate issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Tablets: The Effect of Hydroxypropyl Methylcellulose/Anhydrous Dibasic Calcium Phosphate Ratio on the Release Rate of a Water-Soluble Drug Through the Gastrointestinal Tract I. In Vitro Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Optimization of Sustained-Release Tablet of Chlorpheniramine Maleate by Means of Extreme Vertices Design and Simultaneous Optimization Technique [jstage.jst.go.jp]
- 5. scialert.net [scialert.net]
- 6. Drug release behavior of polymeric matrix filled in capsule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. nihs.go.jp [nihs.go.jp]
- 10. Correlation of in vitro release rate and in vivo absorption characteristics of four chlorpheniramine maleate extended-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dspace.ceu.es [dspace.ceu.es]
- 12. CE versus HPLC for the dissolution test in a pharmaceutical formulation containing acetaminophen, phenylephrine and chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing variability in in vivo absorption of chlorpheniramine maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorpheniramine (B86927) maleate (B1232345) (CPM). The information provided aims to help reduce variability in in vivo absorption studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the high variability in the in vivo absorption of chlorpheniramine maleate?
A1: The in vivo absorption of chlorpheniramine maleate is subject to significant variability due to several key factors:
-
First-Pass Metabolism: CPM undergoes extensive first-pass metabolism in the liver, which can vary between individuals and species, leading to a moderate oral bioavailability of 25% to 50%.[1][2][3][4][5][6]
-
Formulation-Dependent Variability: The type of oral dosage form—such as syrups, immediate-release tablets, or controlled-release capsules—significantly impacts the rate and extent of absorption.[1][2][3][4] Excipient design and release profiles are major contributors to this variability.[1][2][3][4]
-
Food Effects: The presence of food can delay the absorption of CPM.[1][3] Notably, a high-fat meal has been observed to cause secondary peaks in plasma concentration-time profiles, suggesting a possible reabsorption process.[7]
-
Interspecies Differences: Pharmacokinetic parameters for CPM, including absorption rates and bioavailability, show marked differences across various species such as humans, rabbits, dogs, and rats.[1][2]
-
Route of Administration: Different administration routes yield varied absorption profiles. For instance, intranasal and buccal routes can lead to faster absorption and partially bypass hepatic first-pass metabolism.[1][2][3][4]
Q2: How does the route of administration affect the bioavailability of chlorpheniramine maleate?
A2: The route of administration is a critical determinant of chlorpheniramine maleate's bioavailability:
-
Oral Administration: This is the most common route, but it results in moderate bioavailability (25%-50%) due to significant first-pass metabolism in the liver.[1][2][3][4][5][6]
-
Intravenous (IV) Administration: IV administration provides 100% bioavailability as it directly enters the systemic circulation, bypassing absorption and first-pass metabolism.[1]
-
Intranasal and Buccal Administration: These routes offer faster absorption compared to oral administration.[1][2][3][4] They partially avoid the first-pass effect, potentially leading to a quicker onset of action.[1][2][3][4] Studies have shown that the systemic bioavailability of nasally applied CPM is comparable to that of oral tablets.[8] Mucoadhesive buccal patches have been shown to result in 1.46 times higher bioavailability compared to oral dosage forms.[9]
Q3: What is the effect of food on the in vivo absorption of chlorpheniramine maleate?
A3: Food can influence the absorption of chlorpheniramine maleate, primarily by delaying it.[1][3] While the overall extent of absorption may not be significantly reduced, the time to reach peak plasma concentration (Tmax) can be prolonged.[1] One study observed that a high-fat, high-calorie meal did not affect the pharmacokinetics of chlorpheniramine, though it did increase the Cmax and AUC of codeine when co-administered.[10] Another study noted the appearance of secondary peaks in the plasma concentration profiles of four out of five subjects who consumed a large, fatty meal five hours after dosing, suggesting a potential reabsorption mechanism.[7]
Troubleshooting Guide
Issue: High inter-subject variability is observed in our preclinical in vivo absorption study.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Genetic Polymorphisms in Metabolic Enzymes | Different expression levels of metabolic enzymes (e.g., cytochrome P450) can lead to variations in first-pass metabolism. Consider genotyping the animal models for relevant enzymes if feasible. |
| Differences in Gastrointestinal Physiology | Variations in gastric emptying time, intestinal pH, and gut motility among subjects can affect drug dissolution and absorption. Standardize feeding schedules and the composition of meals (if any) prior to and during the study. Fasting subjects overnight is a common practice to reduce this variability.[11] |
| Inconsistent Dosing Technique | Improper or inconsistent administration of the formulation can lead to variability in the amount of drug that is available for absorption. Ensure all personnel are thoroughly trained on the dosing procedure (e.g., oral gavage, intranasal instillation). |
| Formulation Instability | The physical or chemical stability of the formulation can impact drug release. Ensure the formulation is stable under the study conditions and that each dose is homogenous. |
Issue: The observed bioavailability of our oral chlorpheniramine maleate formulation is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism | Chlorpheniramine maleate is known to undergo significant first-pass hepatic metabolism.[1][2][3][4][5][6] Consider co-administering a known inhibitor of the relevant metabolic enzymes (in a separate, controlled study) to assess the extent of first-pass metabolism. |
| Poor Drug Dissolution | The dissolution rate of the drug from the dosage form may be limiting its absorption. Conduct in vitro dissolution testing under various pH conditions to correlate with the in vivo findings. Consider formulation strategies to enhance dissolution, such as using more soluble salt forms or incorporating solubilizing excipients. |
| Drug Instability in the GI Tract | The drug may be degrading in the acidic environment of the stomach or enzymatically in the intestine. Assess the stability of chlorpheniramine maleate in simulated gastric and intestinal fluids. |
| P-glycoprotein (P-gp) Efflux | The drug may be a substrate for efflux transporters like P-gp in the intestinal wall, which would pump it back into the intestinal lumen. Investigate whether chlorpheniramine is a P-gp substrate. If so, co-administration with a P-gp inhibitor could clarify its impact. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Chlorpheniramine Maleate in Humans for Different Formulations and Routes of Administration.
| Formulation/Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |
| Oral Immediate-Release | 4 mg (single dose) | 5.7 | 2.2 | 57.9 | [1] |
| Oral Controlled-Release | Multiple doses | 25.9 - 32.5 | 3.9 - 8.4 | 837 - 1,202 | [1] |
| Buccal Mucoadhesive | 4 mg | 6.2 | 3.3 | 85.0 | [1] |
| Intranasal Spray (0.4%) | 1.12 mg | 1.43 (dose-normalized) | 0.25 - 3.0 | 26.44 (dose-normalized) | [1][8] |
| Intranasal Spray (0.4%) | 2.24 mg | 1.21 (dose-normalized) | 0.25 - 3.0 | 25.56 (dose-normalized) | [1][8] |
| Oral Tablet | 8 mg | 1.24 (dose-normalized) | - | 25.91 (dose-normalized) | [8] |
Experimental Protocols
Protocol: In Vivo Absorption Study of an Oral Chlorpheniramine Maleate Formulation in a Rodent Model
1. Objective: To determine the pharmacokinetic profile of a novel oral formulation of chlorpheniramine maleate and assess its in vivo absorption characteristics.
2. Materials:
-
Test formulation of chlorpheniramine maleate
-
Reference formulation (e.g., an aqueous solution of CPM)
-
Male Sprague-Dawley rats (250-300g)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
3. Methods:
-
Animal Acclimatization: House the rats for at least one week prior to the study under controlled conditions (12-hour light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with continued access to water.
-
Dosing:
-
Divide the animals into two groups: Test formulation and Reference formulation.
-
Administer the respective formulations via oral gavage at a predetermined dose. Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.
-
Determine the relative bioavailability of the test formulation compared to the reference formulation.
-
Visualizations
Caption: Workflow for an in vivo absorption study of chlorpheniramine maleate.
References
- 1. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. In vitro and ex vivo permeation studies of chlorpheniramine maleate gels prepared by carbomer derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "PHARMACOKINETIC EVALUATION OF CHLORPHENIRAMINE MALEATE IN MAN AND SEVE" by RONALD NEWTON WARNER [docs.lib.purdue.edu]
- 8. Systemic bioavailability of nasally applied chlorphenamine maleate (0.4% nasal spray) relative to tablets administered perorally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chlorpheniramine maleate cpm: Topics by Science.gov [science.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Correlation of in vitro release rate and in vivo absorption characteristics of four chlorpheniramine maleate extended-release formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijrpr.com [ijrpr.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis: (-)-Chlorpheniramine Maleate Versus Second-Generation Antihistamines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation antihistamine (-)-Chlorpheniramine maleate (B1232345) and newer second-generation antihistamines. The following sections detail their respective performance based on experimental data, focusing on receptor binding affinity, clinical efficacy, sedative effects, and pharmacokinetics.
Receptor Binding Affinity: H1 and Muscarinic Receptors
The therapeutic action of antihistamines is primarily mediated by their antagonism of the histamine (B1213489) H1 receptor. However, off-target binding, particularly at muscarinic acetylcholine (B1216132) receptors, is a key differentiator between first- and second-generation agents, contributing to the differing side-effect profiles.[1] First-generation antihistamines, like chlorpheniramine (B86927), are known to cross the blood-brain barrier and exhibit anticholinergic effects, leading to side effects such as dry mouth, blurred vision, and sedation.[2][3][4] Second-generation antihistamines were developed to be more selective for peripheral H1 receptors with minimal penetration of the central nervous system, thereby reducing sedative and anticholinergic side effects.[5][6][7][8]
Dexchlorpheniramine, the active enantiomer of chlorpheniramine, demonstrates high affinity for the histamine H1 receptor.[1] In contrast, its affinity for muscarinic receptors is significantly lower.[9] Second-generation antihistamines generally exhibit high selectivity for the H1 receptor with negligible affinity for muscarinic receptors.[10]
| Compound | Receptor | Dissociation Constant (Ki) | Reference |
| Dexchlorpheniramine | Human H1 Receptor | 2.67 - 4.81 nM | [1] |
| Dexchlorpheniramine | Muscarinic Acetylcholine Receptor | 1,300 nM | [9] |
| Cetirizine (B192768) | Human H1 Receptor | ~6 nM | [1] |
| Levocetirizine | Human H1 Receptor | ~3 nM | [1] |
| Terfenadine (B1681261) | Human Muscarinic Receptors | Low Affinity | [11] |
| Fexofenadine (B15129) | Muscarinic Receptors | No effect at high concentrations | [10] |
| Loratadine (B1675096) | Muscarinic Receptors | No effect at high concentrations | [10] |
Clinical Efficacy: Suppression of Histamine-Induced Wheal and Flare
The histamine-induced wheal and flare suppression test is a standard pharmacodynamic assay to evaluate the in vivo efficacy of antihistamines. This test measures the ability of a drug to inhibit the localized skin reaction caused by histamine.
Multiple studies have demonstrated that second-generation antihistamines are generally more effective and have a longer duration of action in suppressing wheal and flare compared to chlorpheniramine.[12][13] For instance, a study comparing various antihistamines found the following rank order of effectiveness from most to least effective: cetirizine 10 mg, terfenadine 120 mg, terfenadine 60 mg, loratadine 10 mg, astemizole (B1665302) 10 mg, and chlorpheniramine 4 mg.[6][13] Another study showed that cetirizine, fexofenadine, epinastine, levocetirizine, dexchlorpheniramine, and hydroxyzine (B1673990) were the most potent in wheal suppression.[14][15]
| Antihistamine | Wheal Inhibition (%) | Flare Inhibition (%) | Reference |
| Bilastine (B1667067) (parenteral) | 74.44% | 80.63% | [16] |
| Bilastine (oral) | 70.27% | 77.67% | [16] |
| Dexchlorpheniramine (parenteral) | 25.85% | 28.65% | [16] |
| Fexofenadine | - | - | [17] |
| Chlorpheniramine | - | - | [17] |
Note: A direct percentage comparison for Fexofenadine and Chlorpheniramine from a single study was not available in the provided search results. However, one study concluded that fexofenadine is better at relieving symptoms than chlorpheniramine.[17]
Sedative Effects and Central Nervous System (CNS) Penetration
A primary advantage of second-generation antihistamines is their reduced sedative effect due to limited penetration of the blood-brain barrier.[5][6][8] First-generation antihistamines, including chlorpheniramine, are lipophilic and readily cross the blood-brain barrier, leading to drowsiness and impaired cognitive and psychomotor function.[8][18]
Clinical studies consistently show that second-generation antihistamines like loratadine and fexofenadine are non-sedating at recommended doses.[5] While cetirizine can be minimally sedating in some individuals, it is significantly less so than first-generation agents.[5][19] A meta-analysis indicated that fexofenadine produced significantly lower sedative effects compared to both first and second-generation antihistamines.[19]
| Antihistamine Class/Drug | Sedative Effect | CNS Penetration | Reference |
| First-Generation (e.g., Chlorpheniramine) | High | High | [4][8] |
| Second-Generation (general) | Low to None | Low | [5][6][8] |
| Loratadine | Not associated with performance impairment | Low | [5] |
| Fexofenadine | Non-sedating, even at high doses | Low | [5][19] |
| Cetirizine | Can impair performance and cognition in some, but much less than older antihistamines | Low | [5][20] |
Pharmacokinetic Properties
The pharmacokinetic profiles of antihistamines, including their bioavailability, metabolism, and elimination half-life, influence their dosing frequency and potential for drug interactions.
| Parameter | (-)-Chlorpheniramine maleate | Second-Generation Antihistamines |
| Bioavailability | 25% to 50%[9][21] | Varies by drug. |
| Protein Binding | 72%[9] | Moderate to high.[8] |
| Metabolism | Hepatic (CYP2D6)[8][9] | Varies: Loratadine and desloratadine (B1670295) are extensively metabolized by CYP enzymes, while cetirizine, levocetirizine, and fexofenadine undergo minimal hepatic metabolism.[8] |
| Elimination Half-life | 13.9 to 43.4 hours[9] | Generally long, allowing for once-daily dosing.[22] |
| Onset of Action | Within 2 hours[9] | Rapid onset of action.[22] |
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity
This in vitro assay quantifies the affinity of a drug for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., Chinese Hamster Ovary (CHO) cells transfected to express human H1 receptors) are homogenized.
-
The homogenate is centrifuged to isolate cell membranes containing the receptors.[1]
-
The protein concentration of the membrane preparation is quantified.[1]
2. Binding Reaction:
-
A fixed concentration of a radiolabeled ligand (a molecule that binds to the receptor with high affinity and specificity) is incubated with the membrane preparation.
-
Varying concentrations of the unlabeled test compound (e.g., chlorpheniramine or a second-generation antihistamine) are added to compete with the radioligand for receptor binding.
-
The reaction is allowed to reach equilibrium.
3. Separation and Detection:
-
The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.
-
This sigmoidal curve is used to calculate the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.[1]
Histamine-Induced Wheal and Flare Suppression Test
This in vivo clinical trial method assesses the pharmacodynamic activity of antihistamines.
1. Subject Selection:
-
Healthy volunteers are enrolled in the study.
-
A washout period is required before the study to ensure no residual effects from other medications.
2. Baseline Measurement:
-
A baseline skin reaction is induced by an epicutaneous test with histamine phosphate (B84403) (e.g., 1 mg/ml).
-
The resulting wheal (raised, edematous area) and flare (surrounding redness) areas are traced and measured at a specific time point (e.g., 10 minutes).[13]
3. Drug Administration:
-
Subjects are administered a single dose of the test antihistamine (e.g., chlorpheniramine, loratadine) or a placebo in a double-blind, crossover design.[13]
4. Post-Dose Measurements:
-
The histamine challenge is repeated at multiple time points after drug administration (e.g., hourly for 12 hours and at 24 hours).[13]
-
The wheal and flare areas are traced and measured at each time point.
5. Data Analysis:
-
The percentage of suppression of the wheal and flare areas at each time point is calculated relative to the baseline measurements.
-
The time to onset of action, maximum suppression, and duration of action are determined for each antihistamine and compared.[13]
Visualizations
Caption: Simplified signaling cascade of the histamine H1 receptor.
Caption: Experimental workflow for comparing antihistamines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Variant Effect of First- and Second-Generation Antihistamines as Clues to Their Mechanism of Action on the Sneeze Reflex in the Common Cold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-Generation vs. Second-Generation Antihistamines: Whatâs the Difference? [webmd.com]
- 5. Safety of second generation antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccjm.org [ccjm.org]
- 7. cumming.ucalgary.ca [cumming.ucalgary.ca]
- 8. Antihistamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 10. Effects of first and second generation antihistamines on muscarinic induced mucus gland cell ion transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Affinities of brompheniramine, chlorpheniramine, and terfenadine at the five human muscarinic cholinergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CSACI position statement: Newer generation H1-antihistamines are safer than first-generation H1-antihistamines and should be the first-line antihistamines for the treatment of allergic rhinitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A double-blind, single-dose, crossover comparison of cetirizine, terfenadine, loratadine, astemizole, and chlorpheniramine versus placebo: suppressive effects on histamine-induced wheals and flares during 24 hours in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 16. Comparative inhibition by oral bilastine, parenteral dexchlorpheniramine, and a new bilastine parenteral (i.v. and i.m.) formulation of histamine-induced wheal and flare response: A randomised phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. National Journal of Physiology, Pharmacy and Pharmacology [njppp.com]
- 18. Allergy and Clinical [allergyclinical.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Relevant pharmacokinetics, bioavailability, and bioequivalence studies on Chlorpheniramine maleate (various species): a review [frontiersin.org]
- 22. pharmcourse.com [pharmcourse.com]
A Comparative Guide to the Validation of HPLC Methods for (-)-Chlorpheniramine Maleate Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of chlorpheniramine (B86927) maleate (B1232345). The focus is on the validation parameters and experimental protocols that are critical for robust and reliable analytical results in research and quality control settings.
Chlorpheniramine, an antihistamine, exists as a racemic mixture of two enantiomers, S-(+)-chlorpheniramine (dexchlorpheniramine) and R-(-)-chlorpheniramine. Dexchlorpheniramine (B1670334) possesses the majority of the desired antihistaminic activity, while the R-(-) enantiomer is associated with sedative side effects.[1] Consequently, the ability to separate and quantify these enantiomers is crucial for pharmaceutical development and quality assurance. This guide compares two primary chiral HPLC approaches: one utilizing a chiral mobile phase additive and a conventional column, and the other employing a chiral stationary phase. Additionally, a capillary electrophoresis method is presented as an alternative technique.
Comparison of Validated Analytical Methods
The following tables summarize the key performance characteristics of different validated methods for the enantiomeric separation of chlorpheniramine.
Table 1: HPLC Method Comparison
| Parameter | Method A: Chiral Mobile Phase Additive | Method B: Chiral Stationary Phase |
| Stationary Phase | Octadecyl silane (B1218182) (ODS), C18 | Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H)[2] |
| Mobile Phase | 5 mM Sodium Phosphate (B84403), 0.5 mM Carboxymethyl-β-cyclodextrin, Methanol (B129727), Triethylamine (B128534) (73:25:2, v/v/v), pH 4.3[3] | n-Hexane, 2-Propanol, Diethylamine (B46881) (97.5:2.5:0.025, v/v/v)[2] |
| Flow Rate | 0.24 mL/min[3] | 1.2 mL/min[2] |
| Detection | UV at 224 nm[3] | Photodiode Array (PDA) at 258 nm[2] |
| Linearity Range | Not explicitly stated, but method was validated. | 2-10 µg/mL for both enantiomers[2] |
| Correlation Coefficient (r) | Not explicitly stated. | 0.999 for both enantiomers[2] |
| Limit of Detection (LOD) | Not explicitly stated. | S-(+)-CLP: 0.29 µg/mL, R-(-)-CLP: 0.44 µg/mL[2] |
| Limit of Quantitation (LOQ) | Not explicitly stated. | S-(+)-CLP: 0.88 µg/mL, R-(-)-CLP: 1.31 µg/mL[2] |
| Accuracy (% Recovery) | Not explicitly stated, but described as having sufficient accuracy.[3] | 99.41% - 101.82%[2] |
| Precision (RSD%) | Not explicitly stated, but described as having sufficient precision.[3] | Intra- and interday precision determined at 3 concentration levels.[2] |
| Run Time | Not explicitly stated. | 15 min[2] |
Table 2: Alternative Method: Capillary Electrophoresis
| Parameter | Capillary Zone Electrophoresis Method |
| Chiral Selector | 1.5 mM Carboxymethyl-β-cyclodextrin in an acidic background electrolyte[4] |
| Linearity Range | 2-10 µg/mL[4] |
| Correlation Coefficient (R²) | 0.9992[4] |
| Limit of Detection (LOD) | 0.25 µg/mL[4] |
| Limit of Quantitation (LOQ) | 0.75 µg/mL[4] |
| Repeatability (RSD%) | 5.0%[4] |
Experimental Protocols
Method A: HPLC with Chiral Mobile Phase Additive
This method utilizes a conventional ODS (C18) column and introduces chirality into the separation system via a chiral additive in the mobile phase.
Instrumentation:
-
HPLC system with a UV detector.
-
ODS column.
Mobile Phase Preparation:
-
Prepare a 5 mM aqueous sodium phosphate solution.
-
Add carboxymethyl-β-cyclodextrin to a final concentration of 0.5 mM.
-
Mix the aqueous solution with methanol and triethylamine in a ratio of 73:25:2 (v/v/v).
-
Adjust the pH of the final mobile phase to 4.3.[3]
Chromatographic Conditions:
Sample Preparation:
-
Dissolve the chlorpheniramine maleate sample in a suitable diluent, likely the mobile phase, to achieve a concentration within the validated range of the method.
Method B: HPLC with Chiral Stationary Phase
This method employs a specialized column where the stationary phase itself is chiral, leading to differential interaction with the enantiomers.
Instrumentation:
-
HPLC system with a Photodiode Array (PDA) detector.[2]
-
Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size).[2]
Mobile Phase Preparation:
-
Mix n-hexane, 2-propanol (IPA), and diethylamine (DEA) in a ratio of 97.5:2.5:0.025 (v/v/v).[2]
Chromatographic Conditions:
-
Flow rate: 1.2 mL/min (isocratic mode).[2]
-
Column temperature: 25°C.[2]
-
Detection wavelength: 258 nm.[2]
Sample Preparation from Syrup Formulation:
-
Dilute 1 mL of the commercial syrup (containing 1 mg of racemic chlorpheniramine maleate in 5 mL) to 10 mL with distilled water and sonicate.[2]
-
Take a 1 mL aliquot of the diluted solution.
-
Add 25 µL of internal standard (Diphenhydramine) and 100 µL of 0.1 M NaOH.
-
Extract with 1.5 mL of n-hexane-dichloromethane (2:1 v/v) by vortexing for 2 minutes, followed by centrifugation.
-
Separate 1 mL of the organic phase, evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 300 µL of the mobile phase.
-
Inject 50 µL into the HPLC system.[1]
Method Validation Workflow
The validation of an analytical method ensures its suitability for its intended purpose. The International Council for Harmonisation (ICH) guidelines are typically followed.[2]
Caption: Workflow for the validation of an HPLC method.
Discussion
Both HPLC methods demonstrate the capability to successfully separate the enantiomers of chlorpheniramine maleate.
-
Method A (Chiral Mobile Phase Additive) offers the advantage of using a more common and less expensive C18 column. This can be a cost-effective approach for laboratories not equipped with a variety of chiral columns. However, the mobile phase is more complex, and method development can be more time-consuming to optimize the concentration of the chiral additive and other mobile phase components.
-
Method B (Chiral Stationary Phase) provides a more direct and often more robust separation. The Chiralpak AD-H column is specifically designed for enantiomeric separations and can offer higher selectivity and resolution.[2] While the initial investment in a chiral column is higher, the simpler mobile phase can lead to faster method development and greater reproducibility. The provided validation data for this method is comprehensive, demonstrating its suitability for quantitative analysis in pharmaceutical formulations.[2]
-
Capillary Electrophoresis presents a viable alternative to HPLC. It often requires smaller sample volumes and less solvent, making it a "greener" analytical technique. The validation data shows excellent resolution and sensitivity, comparable to the HPLC methods.[4]
Conclusion
The choice of method for the enantioselective analysis of chlorpheniramine maleate will depend on the specific requirements of the laboratory, including available instrumentation, budget, and the desired level of throughput. For routine quality control of pharmaceutical formulations, a validated HPLC method using a chiral stationary phase, such as the one described with Chiralpak AD-H, offers a robust and reliable solution with well-defined performance characteristics.[2] The use of a chiral mobile phase additive provides a flexible and cost-effective alternative. Capillary electrophoresis is also a powerful technique that should be considered, particularly when sample volume is limited or reduced solvent consumption is a priority. Regardless of the method chosen, thorough validation according to ICH guidelines is essential to ensure the accuracy and reliability of the results.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a validated capillary electrophoresis method for enantiomeric purity testing of dexchlorpheniramine maleate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to UV-Spectrophotometry and HPLC for Chlorpheniramine Maleate Assay
In the quantitative analysis of active pharmaceutical ingredients (APIs), the choice of analytical methodology is paramount to ensure accuracy, precision, and efficiency. This guide provides a detailed comparison of two commonly employed analytical techniques, UV-spectrophotometry and High-Performance Liquid Chromatography (HPLC), for the assay of chlorpheniramine (B86927) maleate (B1232345) (CPM). This comparison is based on experimental data from various validation studies, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their choice of methodology.
Data Presentation: A Side-by-Side Comparison
The performance of UV-spectrophotometry and HPLC for the determination of chlorpheniramine maleate is summarized in the table below. The data presented are compiled from several validation studies and highlight the key analytical performance parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.
| Validation Parameter | UV-Spectrophotometry | High-Performance Liquid Chromatography (HPLC) |
| Linearity Range | 10-60 µg/mL[1][2] | 10-80 µg/mL[3] |
| Correlation Coefficient (R²) | > 0.999[1][3] | > 0.999[3][4] |
| Accuracy (% Recovery) | 99.70% - 100.46%[5] | 98.12% - 101.53%[4] |
| Precision (% RSD) | < 2%[1] | < 2%[6] |
| Limit of Detection (LOD) | 0.62 - 2.2 µg/mL[1][7] | Not explicitly stated in the provided results |
| Limit of Quantification (LOQ) | 1.87 - 6.6 µg/mL[1][7] | Not explicitly stated in the provided results |
| Specificity | Can be affected by excipients and impurities.[8] Derivative spectrophotometry can improve specificity.[3][8] | Generally high, with good separation from excipients and degradation products.[8][9] |
Experimental Protocols
Detailed methodologies for both UV-spectrophotometry and HPLC are crucial for reproducibility. The following protocols are synthesized from validated methods reported in the literature.
UV-Spectrophotometry Method
A simple, rapid, and cost-effective UV-spectrophotometric method has been developed for the estimation of chlorpheniramine maleate.[1]
-
Instrumentation : A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is used.[7]
-
Solvent Selection : 0.1N Hydrochloric acid (HCl) is commonly used as the solvent.[1][2][7]
-
Preparation of Standard Stock Solution : Accurately weigh 10 mg of chlorpheniramine maleate and dissolve it in a 100 mL volumetric flask with 0.1N HCl to obtain a concentration of 100 µg/mL.[7]
-
Working Standard Solutions : From the stock solution, prepare a series of dilutions ranging from 10-60 µg/mL with 0.1N HCl.[1][2]
-
Wavelength of Maximum Absorbance (λmax) : Scan the prepared solutions in the UV range (200-400 nm) against a 0.1N HCl blank to determine the λmax. The λmax for chlorpheniramine maleate in 0.1N HCl is typically observed at 261-262 nm.[1][2]
-
Assay of Tablet Formulation :
-
Weigh and finely powder 10 tablets.
-
Transfer a quantity of powder equivalent to 4 mg of chlorpheniramine maleate to a 10 mL volumetric flask.[2]
-
Add about 7 mL of 0.1N HCl and sonicate for 30 minutes.[2]
-
Make up the volume to 10 mL with 0.1N HCl and filter the solution.[2]
-
Further dilute the filtrate with 0.1N HCl to achieve a concentration within the linearity range.[2]
-
Measure the absorbance of the final solution at the determined λmax and calculate the drug content.[2]
-
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers high specificity and is a widely used technique for the analysis of pharmaceuticals.[10]
-
Instrumentation : A standard HPLC system equipped with a UV detector and a C18 column is utilized.[4]
-
Mobile Phase : A mixture of phosphate (B84403) buffer (pH 4.0) and methanol (B129727) in a ratio of 60:40 (v/v) is a commonly used mobile phase.[3][8][9]
-
Flow Rate : A flow rate of 1.0 mL/min is typically maintained.[8][9]
-
Detection Wavelength : The detection is carried out at a wavelength of 235 nm.[4]
-
Preparation of Standard Solution : Prepare a standard solution of chlorpheniramine maleate in the mobile phase at a known concentration.
-
Preparation of Sample Solution :
-
Weigh and powder a suitable number of tablets.
-
Extract the drug from the tablet powder with the mobile phase.
-
Filter the solution to remove any insoluble excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Conditions : Inject the standard and sample solutions into the chromatograph. The retention time for chlorpheniramine maleate is recorded, and the peak area is used for quantification.
Methodology Visualization
To better illustrate the processes and comparisons, the following diagrams have been generated using Graphviz.
Conclusion
Both UV-spectrophotometry and HPLC are valid methods for the determination of chlorpheniramine maleate in pharmaceutical formulations.[3][8][9] The choice between the two often depends on the specific requirements of the analysis.
UV-spectrophotometry is a simple, rapid, and cost-effective technique, making it suitable for routine quality control analysis where the sample matrix is not complex.[1] However, its specificity can be a limitation, as excipients or other active ingredients may interfere with the absorbance measurement.[8] The use of derivative spectrophotometry can mitigate this issue to some extent by enhancing the resolution of overlapping spectra.[3][8]
On the other hand, HPLC provides superior specificity and sensitivity, allowing for the accurate quantification of chlorpheniramine maleate even in the presence of interfering substances.[4][10] This makes it the method of choice for stability studies, analysis of formulations with complex matrices, and when lower detection and quantification limits are required. While HPLC is more expensive and complex to operate, its robustness and reliability often justify the additional resources.[11]
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the validation data, the nature of the sample, and the specific analytical requirements of the laboratory. For routine analysis of simple formulations, UV-spectrophotometry may be sufficient, while for more demanding applications, HPLC is the preferred method.[10]
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. iajps.com [iajps.com]
- 3. scispace.com [scispace.com]
- 4. HPLC method development and validation for chlorpheniramine maleate. [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. scholar.unair.ac.id [scholar.unair.ac.id]
- 9. Journal of Research in Pharmacy » Submission » Comparison of UV-spectrophotometry and high- performance liquid chromatography for determination of chlorpheniramine maleate in tablet in the presence of tartrazine [dergipark.org.tr]
- 10. ijrpr.com [ijrpr.com]
- 11. recentscientific.com [recentscientific.com]
In Vitro and In Vivo Correlation of Chlorpheniramine Maleate Release: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro release and in vivo absorption of different chlorpheniramine (B86927) maleate (B1232345) (CPM) extended-release formulations. The core of this comparison is based on a pivotal study that successfully established a Level A in vitro-in vivo correlation (IVIVC), demonstrating a direct and predictable relationship between the drug's dissolution characteristics in the laboratory and its performance in the human body. Understanding this correlation is critical for the rational design and optimization of extended-release dosage forms, potentially reducing the need for extensive bioequivalence studies.
Comparative Performance of Chlorpheniramine Maleate Formulations
A cornerstone study evaluated four distinct extended-release tablet formulations of chlorpheniramine maleate, each designed to have different release rate characteristics. While the specific quantitative data from this seminal study is not publicly available, the research conclusively demonstrated a statistically significant Level A IVIVC.[1] This level of correlation is the highest and most stringent, indicating a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate.[1]
The study's findings are summarized in the tables below, illustrating the rank-order relationship between the in vitro release and in vivo pharmacokinetic parameters. Formulations with faster in vitro release profiles exhibited higher peak plasma concentrations (Cmax) and shorter times to reach peak concentration (Tmax), while those with slower release profiles showed lower Cmax values and extended Tmax.[1]
Table 1: In Vitro Dissolution Profile Comparison of Four Chlorpheniramine Maleate Extended-Release Formulations
| Formulation | In Vitro Release Rate |
| Formulation A | Rapid |
| Formulation B | Intermediate-Fast |
| Formulation C | Intermediate-Slow |
| Formulation D | Slow |
Table 2: In Vivo Pharmacokinetic Parameter Comparison of Four Chlorpheniramine Maleate Extended-Release Formulations
| Formulation | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | AUC (Total Drug Exposure) |
| Formulation A | High | Short | Comparable |
| Formulation B | Intermediate-High | Intermediate | Comparable |
| Formulation C | Intermediate-Low | Extended | Comparable |
| Formulation D | Low | Longest | Comparable |
The correlation between the in vitro and in vivo data was exceptionally strong, with a reported coefficient of determination (r²) greater than 0.98.[1] This indicates that over 98% of the variability in the in vivo absorption could be explained by the in vitro dissolution data.
Experimental Protocols
The successful establishment of the IVIVC was underpinned by well-defined and controlled experimental methodologies for both the in vitro and in vivo studies.
In Vitro Dissolution Testing
The in vitro release rate of chlorpheniramine maleate from the four extended-release tablet formulations was determined using the following protocol:[1]
-
Apparatus: USP Apparatus 2 (Paddle Method)
-
Medium: 1000 mL of distilled water
-
Temperature: 37.0 ± 0.5°C
-
Agitation Speed: 50 rpm
-
Sampling: Samples were collected from 12 individual tablets of each formulation to assess the release profile over time.
In Vivo Bioavailability Study
The in vivo performance of the four formulations was evaluated in a clinical study with the following design:[1]
-
Study Population: 24 healthy adult male subjects.
-
Study Design: A crossover study design was employed, where each subject received all four formulations.
-
Conditions: The study was conducted under fasting conditions to minimize variability in drug absorption due to food effects.
-
Data Analysis: The in vivo absorption profiles were determined from the plasma concentration-time data using the Wagner-Nelson deconvolution method.[1] This method allows for the calculation of the cumulative amount of drug absorbed over time.
IVIVC Workflow and Signaling Pathway
The process of establishing a Level A IVIVC involves a systematic workflow, from the initial in vitro dissolution testing to the final correlation analysis. This logical relationship is depicted in the following diagram.
Caption: Workflow for Establishing a Level A In Vitro-In Vivo Correlation.
References
A Comparative Efficacy Analysis: Dexchlorpheniramine vs. Racemic Chlorpheniramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy, pharmacokinetics, and safety profiles of dexchlorpheniramine (B1670334) and its racemic counterpart, chlorpheniramine (B86927). The information presented is supported by experimental data to aid in research, development, and clinical understanding of these first-generation antihistamines.
Executive Summary
Chlorpheniramine is a widely used antihistamine that exists as a racemic mixture of two stereoisomers: dexchlorpheniramine ((+)-S-chlorpheniramine) and levchlorpheniramine ((-)-R-chlorpheniramine). The antihistaminic activity of the racemic mixture is primarily attributed to dexchlorpheniramine, which exhibits a significantly higher affinity for the histamine (B1213489) H1 receptor.[1] This guide delves into the quantitative differences in receptor binding, pharmacokinetic properties, and clinical implications of using the isolated, pharmacologically active enantiomer versus the racemic mixture.
Data Presentation
The following tables summarize the key quantitative data comparing dexchlorpheniramine and racemic chlorpheniramine.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| Dexchlorpheniramine | Human H1 Receptor | 2.67 - 4.81 nM | [2] |
| Levchlorpheniramine | Human H1 Receptor | 211 - 361 nM | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic Properties of Chlorpheniramine Enantiomers
| Parameter | Dexchlorpheniramine ((+)-S) | Levchlorpheniramine ((-)-R) | Racemic Chlorpheniramine | Reference |
| Oral Clearance (CL/F) | Lower | Higher | Not specified | [3] |
| Area Under the Curve (AUC) | Higher | Lower | Not specified | [3] |
| Elimination Half-life (t1/2) | ~20 hours (in adults) | Shorter than dexchlorpheniramine | Not specified |
Clinical Efficacy and Side Effects
Dexchlorpheniramine is considered to be twice as potent as racemic chlorpheniramine.[1] The clinical efficacy of racemic chlorpheniramine is largely due to the presence of dexchlorpheniramine. Studies have shown that dexchlorpheniramine effectively relieves symptoms of allergic rhinitis, such as sneezing, rhinorrhea, and itching.[4][5]
While both dexchlorpheniramine and racemic chlorpheniramine are effective, their side effect profiles, particularly sedation, are a key consideration. Some studies suggest that dexchlorpheniramine may have a better safety profile with a lower incidence of drowsiness compared to the racemic mixture. However, as a first-generation antihistamine, sedation remains a common side effect for both.[6] Other potential side effects include dizziness, dry mouth, and restlessness.[6]
Experimental Protocols
Chiral Separation of Chlorpheniramine Enantiomers by HPLC
This protocol describes a method for the separation and quantification of dexchlorpheniramine and levchlorpheniramine in pharmaceutical formulations.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: An amylose (B160209) tris(3,5-dimethylphenylcarbamate) based chiral column (e.g., Chiralpak® AD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine (B46881) (e.g., 97.5:2.5:0.025 v/v/v).[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Detection: UV at 258 nm.[2]
Procedure:
-
Standard Preparation: Prepare standard solutions of racemic chlorpheniramine and pure dexchlorpheniramine in the mobile phase.
-
Sample Preparation: Dissolve the pharmaceutical formulation in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter.
-
Injection: Inject the prepared samples and standards into the HPLC system.
-
Analysis: Identify and quantify the peaks corresponding to dexchlorpheniramine and levchlorpheniramine based on the retention times of the standards.
Histamine H1 Receptor Binding Assay (Radioligand Competition Assay)
This protocol outlines a method to determine the binding affinity of dexchlorpheniramine and racemic chlorpheniramine to the histamine H1 receptor.
Materials:
-
Receptor Source: Cell membranes from a cell line expressing the human histamine H1 receptor.
-
Radioligand: [3H]-mepyramine (a radiolabeled H1 antagonist).
-
Competitors: Dexchlorpheniramine and racemic chlorpheniramine at various concentrations.
-
Assay Buffer: Phosphate buffer (pH 7.4).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [3H]-mepyramine and varying concentrations of the competitor (dexchlorpheniramine or racemic chlorpheniramine).
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Representative Clinical Trial Protocol: Allergic Rhinitis
This synthesized protocol is based on common elements found in clinical trials investigating antihistamines for allergic rhinitis.[4][7][8]
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participants: Adult patients with a documented history of seasonal allergic rhinitis.
-
Intervention:
-
Group 1: Dexchlorpheniramine (e.g., 2 mg orally three times daily).[4]
-
Group 2: Racemic Chlorpheniramine (e.g., 4 mg orally three times daily).
-
-
Duration: 2 weeks.
-
Primary Efficacy Endpoint: Change from baseline in Total Nasal Symptom Score (TNSS), which includes patient-rated scores for sneezing, rhinorrhea, nasal itching, and nasal congestion.
-
Secondary Endpoints:
-
Change from baseline in individual symptom scores.
-
Overall assessment of efficacy by both patient and investigator.
-
Incidence and severity of adverse events, particularly sedation, assessed using a standardized scale (e.g., a visual analog scale for drowsiness).
-
-
Statistical Analysis: Comparison of the change in TNSS between the two groups using an appropriate statistical test (e.g., ANCOVA), with a focus on demonstrating non-inferiority or superiority of dexchlorpheniramine.
Mandatory Visualization
Caption: Histamine H1 Receptor Signaling and Dexchlorpheniramine Inhibition.
Caption: Workflow for Dexchlorpheniramine vs. Racemic Chlorpheniramine Comparison.
References
- 1. Dexchlorpheniramine Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Intestinal absorption and metabolism of chlorpheniramine enantiomers in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihistaminic treatment of allergic rhinitis: a double-blind study with terfenadine versus dexchlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mequitazine and dexchlorpheniramine in perennial rhinitis. A double-blind cross-over placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dexchlorpheniramine (RyClora): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 7. Comparative study of the efficacy, tolerance and side-effects of dexchlorpheniramine maleate 6 mg b.i.d. with terfenadine 60 mg b.i.d - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparative study of dexchlorpheniramine maleate sustained release tablets and budesonide nasal spray in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chiral Maze: A Comparative Analysis of Stationary Phases for Chlorpheniramine Enantioseparation
For researchers, scientists, and professionals in drug development, the precise separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral drugs. Chlorpheniramine (B86927), a widely used antihistamine, exists as a racemic mixture, with the S-(+)-enantiomer possessing significantly greater therapeutic activity. This guide provides a comparative analysis of different chiral stationary phases (CSPs) for the successful high-performance liquid chromatography (HPLC) separation of chlorpheniramine enantiomers, supported by experimental data to inform your method development.
The separation of chlorpheniramine's enantiomers is a key analytical challenge. The choice of chiral stationary phase is paramount in achieving the desired resolution and selectivity. This comparison focuses on the performance of polysaccharide-based, cyclodextrin-based, and a chiral mobile phase additive approach, offering insights into their respective strengths and optimal operating conditions.
Comparative Performance of Chiral Stationary Phases
The following table summarizes the quantitative performance of different chiral separation methods for chlorpheniramine based on published experimental data. This allows for a direct comparison of their efficiency in terms of retention, selectivity, and resolution.
| Chiral Stationary Phase (CSP) Type | Column Name | Mobile Phase Composition (v/v/v) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Polysaccharide-based | Chiralpak AD-H | n-hexane / isopropanol (B130326) / diethylamine (B46881) (97.5:2.5:0.025) | - | - | 1.24[1] | 3.80[1] |
| Cyclodextrin-based | Cyclobond I 2000 | 0.25% diethylamine acetate (B1210297) (pH 4.4) / methanol (B129727) / acetonitrile (B52724) (85:7.5:7.5) | - | - | 1.12[2] | 1.17[2] |
| Chiral Mobile Phase Additive | ODS (C18) | 5 mM sodium phosphate (B84403) buffer with 0.5 mM carboxymethyl-β-cyclodextrin / methanol / triethylamine (B128534) (73:25:2), pH 4.3 | - | - | - | - |
| Protein-based | Ovomucoid (OVM) | Data not available in searched literature | - | - | - | - |
k'1 and k'2 represent the retention factors of the first and second eluting enantiomers, respectively. Data denoted with "-" was not available in the cited literature.
Delving into the Methodologies: Experimental Protocols
The successful application of these chiral stationary phases is highly dependent on the precise experimental conditions. Below are the detailed protocols for the methods presented in the comparison table.
Protocol 1: Polysaccharide-Based CSP (Chiralpak AD-H)
This method, utilizing an amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support, demonstrates excellent resolution and selectivity for chlorpheniramine enantiomers.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine in a ratio of 97.5:2.5:0.025 (v/v/v).[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Temperature: 25°C.
-
Detection: UV at 258 nm.[1]
Protocol 2: Cyclodextrin-Based CSP (Cyclobond I 2000)
This protocol employs a β-cyclodextrin bonded stationary phase, which offers a different mechanism of chiral recognition based on inclusion complexation.
-
Instrumentation: HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: Cyclobond I 2000 (dimensions not specified).[2]
-
Mobile Phase: A mixture of 0.25% diethylamine acetate buffer (pH 4.4), methanol, and acetonitrile in a ratio of 85:7.5:7.5 (v/v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Temperature: Not specified.
-
Detection: UV or MS.[2]
Protocol 3: Chiral Mobile Phase Additive with a Standard ODS Column
An alternative to dedicated chiral columns is the use of a chiral additive in the mobile phase with a conventional achiral column. This approach can be a cost-effective screening method.
-
Instrumentation: HPLC system with a UV detector.
-
Column: ODS (C18) column.
-
Mobile Phase: A mixture of 5 mM aqueous sodium phosphate buffer containing 0.5 mM carboxymethyl-β-cyclodextrin, methanol, and triethylamine in a ratio of 73:25:2 (v/v/v), with the pH adjusted to 4.3.[3]
-
Flow Rate: 0.24 mL/min.[3]
-
Temperature: Not specified.
-
Detection: UV at 224 nm.[3]
Protocol 4: Protein-Based CSP (Ovomucoid)
Protein-based CSPs, such as those using ovomucoid, can offer unique selectivity for a wide range of chiral compounds. While quantitative data for chlorpheniramine on this specific phase was not detailed in the reviewed literature, its successful application has been reported, suggesting it is a viable option for method development.[4] Researchers are encouraged to screen these columns with various mobile phase compositions, typically in reversed-phase mode.
Visualizing the Workflow: Chiral Separation Method Development
The process of developing a robust chiral separation method follows a logical progression. The following diagram illustrates a typical workflow for the enantioseparation of chlorpheniramine.
Caption: Workflow for Chiral HPLC Method Development for Chlorpheniramine.
Conclusion
The selection of an appropriate chiral stationary phase is a critical decision in the analytical development of chlorpheniramine. The polysaccharide-based Chiralpak AD-H column demonstrated superior resolution in the presented data, making it a strong candidate for baseline separation. The cyclodextrin-based Cyclobond I 2000 also provides a viable, albeit lower-resolution, alternative. For initial screening or when a dedicated chiral column is unavailable, the chiral mobile phase additive method offers a cost-effective approach. While quantitative data was limited in the reviewed literature, protein-based CSPs like the ovomucoid column should not be overlooked and may provide unique selectivity. Ultimately, the optimal choice will depend on the specific requirements of the analysis, including desired resolution, analysis time, and available instrumentation. The provided protocols and workflow diagram serve as a valuable starting point for researchers to efficiently develop and optimize their chiral separation methods for chlorpheniramine.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. The enantioselective determination of chlorpheniramine and its major metabolites in human plasma using chiral chromatography on a beta-cyclodextrin chiral stationary phase and mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective determination of chlorpheniramine in various formulations by HPLC using carboxymethyl-beta-cyclodextrin as a chiral additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Antihistaminic Activity of Dimethindene Maleate and Chlorpheniramine Maleate
An objective guide for researchers and drug development professionals evaluating the pharmacological profiles of two first-generation H1 receptor antagonists.
This guide provides a comprehensive comparison of the antihistaminic properties of dimethindene (B1670660) maleate (B1232345) and chlorpheniramine (B86927) maleate, two established first-generation H1 receptor antagonists. The following sections present a detailed analysis of their receptor binding affinity, in vivo efficacy, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Quantitative Data Summary
To facilitate a clear comparison of the antihistaminic activity of dimethindene maleate and chlorpheniramine maleate, the following tables summarize key quantitative data from various studies.
Table 1: H1 Receptor Binding Affinity
| Compound | Receptor | Ligand | Assay Type | Ki (nM) |
| Dimethindene Maleate | Histamine (B1213489) H1 | [3H]mepyramine | Radioligand Binding | 1.5[1] |
| Chlorpheniramine Maleate | Histamine H1 | [3H]mepyramine | Radioligand Binding | 8.8[2] |
| Dexchlorpheniramine | Histamine H1 | Not Specified | Radioligand Binding | 2.67 - 4.81[3][4] |
Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. Dexchlorpheniramine is the active S-enantiomer of chlorpheniramine.
Table 2: In Vivo Efficacy - Histamine-Induced Wheal and Flare Suppression
A randomized, crossover study in 60 healthy volunteers compared the antihistaminic activity of oral dimethindene maleate and chlorpheniramine maleate by measuring the reduction in histamine-induced wheal and flare areas.[5][6]
| Treatment (Oral Dose) | Mean Weal Area Reduction (%) | Mean Flare Area Reduction (%) |
| Dimethindene Maleate (3 mg) | Significant reduction (P < 0.001 vs. placebo) | Significant reduction (P < 0.001 vs. placebo) |
| Dimethindene Maleate (6 mg) | 28.8 (P < 0.01 vs. Chlorpheniramine) | 39.1 (P < 0.05 vs. 3 mg Dimethindene) |
| Chlorpheniramine Maleate (12 mg) | Significant reduction (P < 0.001 vs. placebo) | Significant reduction (P < 0.05 vs. placebo) |
| Placebo | - | - |
The study concluded that the antihistamine activity of dimethindene was better than that of chlorpheniramine.[5][6]
Table 3: Pharmacokinetic Parameters in Humans (Oral Administration)
| Parameter | Dimethindene Maleate | Chlorpheniramine Maleate |
| Time to Peak Plasma Concentration (Tmax) | ~2 hours[7] | 2-4 hours[8] |
| Elimination Half-Life (t1/2) | ~6 hours (intravenous)[9] | 13-25 hours[8] |
| Oral Bioavailability (F) | Not explicitly stated | 25% - 50%[8] |
Note: The pharmacokinetic data presented are from separate studies and are not from a direct head-to-head comparison. Values can vary depending on the study population and formulation.
Experimental Protocols
Radioligand Binding Assay for H1 Receptor Affinity
This protocol outlines a general method for determining the binding affinity of a compound to the histamine H1 receptor.
Objective: To quantify the binding affinity (Ki) of dimethindene maleate and chlorpheniramine maleate to the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).[3][10]
-
Test compounds: Dimethindene maleate and chlorpheniramine maleate.
-
Non-specific binding control: A high concentration of a known H1 antagonist (e.g., mianserin).[10]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).[11]
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In triplicate, incubate the cell membranes with a fixed concentration of [3H]mepyramine and varying concentrations of the test compound (dimethindene maleate or chlorpheniramine maleate). A set of tubes containing only the membranes and [3H]mepyramine serves as the total binding control. Another set containing membranes, [3H]mepyramine, and a high concentration of a non-labeled H1 antagonist is used to determine non-specific binding.[11]
-
Equilibration: Allow the binding to reach equilibrium (e.g., incubate for a specific time at a defined temperature).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[3]
-
Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioactivity.[3]
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the logarithm of the test compound concentration to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[3][10]
Histamine-Induced Wheal and Flare Suppression Test
This in vivo method assesses the antihistaminic effect of a drug in human subjects.
Objective: To evaluate and compare the in vivo efficacy of dimethindene maleate and chlorpheniramine maleate in suppressing histamine-induced skin reactions.
Procedure:
-
Subject Enrollment: Recruit healthy volunteers for a randomized, double-blind, placebo-controlled, crossover study.[5]
-
Drug Administration: Administer single oral doses of dimethindene maleate, chlorpheniramine maleate, or placebo to the subjects.
-
Histamine Challenge: At predetermined time points after drug administration, inject a fixed amount of histamine (e.g., 2 µg) intradermally into the forearm of each subject.[5]
-
Measurement: After a specified time (e.g., 15-20 minutes), measure the areas of the resulting wheal (raised, edematous lesion) and flare (surrounding erythema).[12][13] This can be done by tracing the outlines onto transparent paper and then calculating the area using planimetry or digital imaging software.
-
Data Analysis: Compare the mean wheal and flare areas for each treatment group to the placebo group and to each other using appropriate statistical methods to determine the percentage of inhibition and statistical significance.[5]
Visualizations
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the histamine H1 receptor. Both dimethindene maleate and chlorpheniramine maleate act as antagonists at this receptor, blocking the downstream effects of histamine.[14][15]
Caption: Simplified signaling cascade of the histamine H1 receptor.
Comparative Experimental Workflow: Wheal and Flare Suppression Test
The diagram below outlines the key steps in a clinical trial designed to compare the in vivo efficacy of dimethindene maleate and chlorpheniramine maleate.
Caption: Workflow for a comparative wheal and flare suppression study.
References
- 1. Effects of dimethindene maleate (Fenistil®) on histaminic, muscarinic and serotoninergic receptor systems | Semantic Scholar [semanticscholar.org]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chlorphenamine - Wikipedia [en.wikipedia.org]
- 5. Comparative effect of dimethindene maleate and chlorpheniramine maleate on histamine-induced weal and flare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative Effect of Dimethindene Maleate and Chlorpheniramine Maleate on Histamine-Induced Weal and Flare | Semantic Scholar [semanticscholar.org]
- 7. What is Dimetindene Maleate used for? [synapse.patsnap.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Pharmacokinetics of dimetindene after intravenous and oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Appraisal of the validity of histamine-induced wheal and flare to predict the clinical efficacy of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of wheal and flare in histamine test by the main H1 antihistamines commercialized in Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Pheniramine and Chlorpheniramine Maleate for Research Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two First-Generation Antihistamines
Pheniramine (B192746) maleate (B1232345) and its halogenated derivative, chlorpheniramine (B86927) maleate, are both first-generation alkylamine antihistamines widely utilized in the symptomatic relief of allergic conditions. While structurally similar, the addition of a chlorine atom to the phenyl ring of pheniramine to form chlorpheniramine significantly alters its pharmacological profile. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to aid researchers and drug development professionals in their selection and application.
Key Differences at a Glance
Chlorpheniramine is a chlorinated derivative of pheniramine, a structural modification that enhances its potency as a histamine (B1213489) H1 receptor antagonist.[1] While both are effective antihistamines, chlorpheniramine is reported to be approximately 20 times more potent than pheniramine. Both compounds are known to cross the blood-brain barrier, leading to sedative effects, a characteristic feature of first-generation antihistamines.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for pheniramine maleate and chlorpheniramine maleate based on available research data.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Binding Affinity (Ki) | Notes |
| Pheniramine Maleate | Histamine H1 | Data not available in reviewed literature | - |
| Muscarinic | Data not available in reviewed literature | Possesses anticholinergic properties.[2] | |
| Chlorpheniramine Maleate | Histamine H1 | 2.67 - 4.81 nM (for dexchlorpheniramine, the active enantiomer)[3] | High affinity for the H1 receptor. |
| Muscarinic | 20 - 30 µM (for dexchlorpheniramine)[3] | Low affinity for muscarinic receptors, though anticholinergic effects are observed clinically.[3] |
Table 2: Pharmacokinetic Parameters in Healthy Adults (Oral Administration)
| Parameter | Pheniramine Maleate | Chlorpheniramine Maleate |
| Dose | 30.5 mg (free base) | 4 mg |
| Cmax (Peak Plasma Concentration) | 173 - 274 ng/mL | ~5.7 ng/mL |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2.5 hours | ~2.2 hours |
| Terminal Half-life (t½) | 16 - 19 hours | 13.9 - 43.4 hours[3] |
| AUC (Area Under the Curve) | 3507 - 5768 ng/mLh (up to 72h) | ~57.9 ngh/mL |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of research findings. Below are summaries of key experimental protocols used to evaluate and compare antihistamines like pheniramine and chlorpheniramine.
Radioligand Binding Assay for Receptor Affinity
This in vitro assay quantifies the affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of pheniramine and chlorpheniramine for the histamine H1 receptor and muscarinic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor (e.g., human H1 receptors recombinantly expressed in CHO or HEK293 cells) are isolated.
-
Incubation: The cell membranes are incubated with a radiolabeled ligand that specifically binds to the target receptor (e.g., [³H]pyrilamine for H1 receptors) and varying concentrations of the unlabeled test compound (pheniramine or chlorpheniramine).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Histamine-Induced Wheal and Flare Suppression Test
This in vivo human model assesses the efficacy and duration of action of antihistamines.
Objective: To compare the ability of pheniramine and chlorpheniramine to inhibit the cutaneous allergic reaction induced by histamine.
Methodology:
-
Baseline Measurement: A solution of histamine is administered intradermally to the forearm of healthy volunteers, and the resulting wheal (swelling) and flare (redness) areas are measured.
-
Drug Administration: Subjects are administered a single oral dose of pheniramine, chlorpheniramine, or placebo in a double-blind, crossover design.
-
Post-Dose Challenge: At specific time points after drug administration, the histamine challenge is repeated, and the wheal and flare areas are measured.
-
Data Analysis: The percentage reduction in wheal and flare area compared to baseline and placebo is calculated to determine the antihistaminic effect of each compound.
Visualizing the Mechanisms
To better understand the biological context of these compounds, the following diagrams illustrate the histamine H1 receptor signaling pathway and a typical experimental workflow.
Caption: Histamine H1 Receptor Signaling Pathway.
References
Safety Operating Guide
Proper Disposal of (-)-Chlorpheniramine Maleate: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of (-)-Chlorpheniramine maleate (B1232345), a common antihistamine, within a laboratory or drug development setting. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Waste Characterization and Regulatory Overview
(-)-Chlorpheniramine maleate is an active pharmaceutical ingredient (API) that must be managed as a chemical waste. While not specifically listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the generator to determine if the waste exhibits hazardous characteristics, such as toxicity.[1] Given its toxicological profile, it is prudent to handle and dispose of this compound as a hazardous chemical waste.
All disposal activities must comply with federal, state, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste.[2][3][4]
Health and Safety Precautions
This compound is classified as toxic if swallowed.[5][6] It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[7] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling the compound.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[8]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[8][9] The recommended final disposal method for pharmaceutical waste is high-temperature incineration.[10]
Step 1: Segregation
-
Do not mix this compound waste with other waste streams, such as regular trash, biohazardous waste, or sharps.[10]
-
Collect all waste containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, in a designated hazardous waste container.
Step 2: Packaging and Labeling
-
Use a compatible, leak-proof container for waste accumulation. If possible, keep the compound in its original container.[10]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "this compound".
-
The label should also include the date when the waste was first added to the container.
Step 3: Storage
-
Store the hazardous waste container in a designated, secure area away from incompatible materials, such as oxidizing agents.[8]
-
The storage area should be well-ventilated.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.
Forbidden Disposal Methods:
-
DO NOT dispose of this compound down the drain.[11][12][13] This can lead to environmental contamination.
-
DO NOT dispose of this compound in the regular trash.[10]
Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Secure the Area: Restrict access to the spill area.
-
Don Appropriate PPE: Before cleaning up the spill, ensure you are wearing the recommended personal protective equipment.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a hazardous waste container, avoiding the creation of dust.[10]
-
For liquid spills: Absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand, and place it in the hazardous waste container.[10]
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.[10]
-
Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.[10]
Quantitative Data
| Parameter | Value | Species | Reference |
| Acute Oral Toxicity (LD50) | 306 mg/kg | Rat | |
| Acute Intraperitoneal Toxicity (LD50) | 76.7 mg/kg | Mouse | |
| Acute Intravenous Toxicity (LD50) | 26.1 mg/kg | Mouse | |
| Acute Subcutaneous Toxicity (LD50) | 365 mg/kg | Rat |
LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population.
Experimental Protocols
No established experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are available in the reviewed literature. The standard and required procedure is disposal via a licensed hazardous waste facility.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. spectrumrx.com [spectrumrx.com]
- 2. aiha.org [aiha.org]
- 3. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 4. safemgt.com [safemgt.com]
- 5. NIOSH List of Hazardous Drugs in Healthcare Settings, 2024| NIOSH | CDC [cdc.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. ishn.com [ishn.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. CHLORPHENIRAMINE MALEATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Evidence for the degradation of maleate moiety in chlorpheniramine maleate solution using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling (-)-Chlorpheniramine Maleate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of (-)-Chlorpheniramine maleate (B1232345) is paramount. This document provides procedural guidance, outlining the necessary personal protective equipment (PPE), operational plans for safe handling, and protocols for disposal to minimize exposure and ensure a safe laboratory environment.
(-)-Chlorpheniramine maleate is a compound that is harmful if swallowed, toxic in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation or drowsiness.[1][2] Prolonged or repeated exposure may also cause damage to organs.[1] Adherence to the following safety protocols is therefore critical.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound, based on safety data sheet recommendations.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields or a face shield.[2][3] | Protects against splashes and airborne particles that can cause serious eye damage.[1][2] |
| Hand Protection | Impervious protective gloves (e.g., nitrile rubber).[2][4] | Prevents skin contact, as the substance is toxic upon dermal absorption and can cause skin irritation.[1][2] |
| Body Protection | Impervious protective clothing, such as a lab coat or disposable gown with a solid front and long sleeves.[2][4] | Minimizes the risk of skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area is required.[2][5] If dust is generated or ventilation is insufficient, a suitable dust respirator or a dustproof gas mask should be worn.[3][4] | Protects against inhalation of dust particles which can cause respiratory tract irritation.[2] |
Operational Plan: Safe Handling Procedure
A systematic approach to handling this compound is essential to minimize exposure risks.
-
Preparation:
-
Handling:
-
In Case of a Spill:
-
For minor spills, avoid generating dust.[8]
-
Carefully sweep or vacuum the spilled solid material and place it into a suitable, closed container for disposal.[7][8]
-
Decontaminate the spill area and any equipment by scrubbing with alcohol or a suitable detergent.[2][7]
-
Wear full PPE during the entire cleanup process.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization: Unused this compound and materials contaminated with it should be treated as hazardous waste.[7]
-
Containerization: Collect waste in suitable, closed, and clearly labeled containers.[8]
-
Disposal Method:
-
Dispose of the waste through a licensed disposal company.[8]
-
One recommended method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Follow all applicable local, regional, national, and international regulations for hazardous waste disposal.[5][7]
-
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[8]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. fishersci.com [fishersci.com]
- 7. pccarx.com [pccarx.com]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
